B1579982 N-TOSYLGLYCINE (GLYCINE-13C2; 15N)

N-TOSYLGLYCINE (GLYCINE-13C2; 15N)

Cat. No.: B1579982
M. Wt: NA
Attention: For research use only. Not for human or veterinary use.
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Description

N-Tosylglycine (Glycine-13C2; 15N) is a stable isotope-labeled derivative of the amino acid glycine, specifically designed for use in biomedical and metabolic research. This compound incorporates carbon-13 and nitrogen-15 atoms, making it an essential tool as an internal standard for mass spectrometry and as a tracer to investigate metabolic pathways and protein dynamics. The unlabeled parent compound, N-p-Tosylglycine, has demonstrated significant biological activity in scientific studies. Research indicates that it acts as a facilitator of insulin release, enhancing secretion evoked by D-glucose and L-leucine in intact pancreatic islets . This suggests its value in studying pancreatic beta-cell function and the mechanisms of insulin secretion. Evidence suggests that N-p-Tosylglycine may interfere with a late step in the secretory process, potentially at the level of the cell boundary, rather than by inhibiting the cross-linking of intracellular proteins or affecting nutrient oxidation and calcium uptake . This specific action distinguishes it from other related compounds, such as glycine, N alpha-p-tosyl-L-arginine methyl ester, or N alpha-p-tosyl-L-lysine methyl ester, which did not reproduce the same effect . The integration of 13C and 15N labels in this molecule allows researchers to precisely track its incorporation and utilization, providing critical insights in areas like enzymology and drug metabolism. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Weight

NA

Purity

98%

Origin of Product

United States

Foundational & Exploratory

N-TOSYLGLYCINE (GLYCINE-13C2; 15N) chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of N-Tosylglycine (Glycine-13C2, 15N)

Abstract

This technical guide provides a comprehensive analysis of N-p-Tosylglycine, with a specific focus on its isotopically labeled form, N-p-Tosylglycine (Glycine-13C2, 15N). N-p-Tosylglycine serves as a crucial building block in synthetic chemistry, particularly as an N-protected amino acid. The incorporation of stable isotopes (13C and 15N) into the glycine backbone transforms this molecule into a high-precision tool for quantitative analytical chemistry. This document details the physicochemical properties, synthesis, and core applications of this labeled compound, offering field-proven insights for researchers, chemists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles, ensuring technical accuracy and reproducibility for advanced research applications.

Core Physicochemical Properties

N-p-Tosylglycine is a derivative of glycine where the amino group is protected by a p-toluenesulfonyl (tosyl) group. This modification imparts specific stability and reactivity characteristics to the molecule. The isotopic labeling of the glycine moiety does not alter these chemical properties but introduces a defined mass shift, which is fundamental for its application as an internal standard in mass spectrometry.

The properties of the unlabeled and labeled forms are summarized below.

PropertyN-p-Tosylglycine (Unlabeled)N-p-Tosylglycine (Glycine-13C2, 15N)Justification for Labeled Variant
Molecular Formula C9H11NO4S[1][2][13C]2C7H11[15N]O4SThe core elemental composition remains, with specific isotopes designated.
Molecular Weight 229.25 g/mol [1][3]232.27 g/mol (Calculated)Increased by +3.02 Da due to two 13C atoms and one 15N atom.
Exact Mass 229.040878 u[1]232.048307 u (Calculated)Essential for high-resolution mass spectrometry analysis.
CAS Number 1080-44-0[2][3]Not assigned (Derivative)Labeled compound uses the unlabeled CAS as a base. The labeled glycine is 211057-02-2.
Melting Point 147-149 °C[1][2][3]147-149 °CIsotopic substitution has a negligible effect on macroscopic physical properties like melting point.
Appearance White solid[2]White solidPhysical appearance is unchanged.
Solubility Slightly soluble in DMSO and Methanol[2].Slightly soluble in DMSO and Methanol.Solubility is governed by intermolecular forces, which are unaffected by isotopic labeling.
pKa 3.41 (Predicted)[2]~3.41The electronic effect of isotopic substitution on acidity is minimal.

Synthesis and Isotopic Labeling Strategy

The synthesis of N-p-Tosylglycine is a well-established procedure involving the reaction of glycine with p-toluenesulfonyl chloride under basic conditions. To produce the isotopically labeled variant, the standard protocol is adapted by substituting natural glycine with its labeled counterpart, Glycine-13C2,15N.

Experimental Protocol: Synthesis of N-p-Tosylglycine (Glycine-13C2, 15N)

This protocol is adapted from established methods for synthesizing the unlabeled compound[2]. The causality behind key steps is explained to ensure robust execution.

Materials:

  • Glycine-13C2,15N (Isotopic Purity: ≥98 atom %)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium carbonate (Na2CO3)

  • Deionized water

  • 20% Hydrochloric acid (HCl)

  • Methanol (MeOH) / Dichloromethane (DCM) for TLC

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of Glycine-13C2,15N and 1.2 equivalents of sodium carbonate in deionized water with stirring. The sodium carbonate acts as a base to deprotonate the amino group of glycine, making it a more potent nucleophile, and to neutralize the HCl byproduct formed during the reaction.

  • Cooling: Cool the reaction mixture to between 0 and -5°C in an ice-salt bath. This step is critical to control the exothermicity of the reaction and to minimize the hydrolysis of the p-toluenesulfonyl chloride, a competing side reaction.

  • Addition of Tosyl Chloride: Add 1.2 equivalents of p-toluenesulfonyl chloride in small portions over one hour, ensuring the temperature remains below 5°C. Portion-wise addition prevents a rapid temperature increase and maintains control over the reaction rate.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 1:9 Methanol/DCM mobile phase[2]. The disappearance of the glycine starting material indicates reaction completion.

  • Acidification and Precipitation: Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify with 20% aqueous HCl to a pH of 2[2]. This protonates the carboxylate group, rendering the N-p-Tosylglycine product insoluble in the aqueous medium, causing it to precipitate.

  • Isolation and Purification: Collect the resulting white crystalline solid by vacuum filtration. Wash the crystals with cold, pH 2.2 buffer or water to remove any remaining salts[2].

  • Drying: Dry the purified product in a desiccator or vacuum oven to yield N-p-Tosylglycine (Glycine-13C2, 15N).

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_output Product & Purification Glycine Glycine-13C2, 15N Cooling Cool to 0°C Glycine->Cooling TsCl p-Toluenesulfonyl Chloride TsCl->Cooling Base Sodium Carbonate in Water Base->Cooling Reaction Stir at RT for 4-6h Cooling->Reaction Add TsCl slowly Acidify Acidify to pH 2 with HCl Reaction->Acidify Reaction Complete (TLC) Product N-Tosylglycine (Glycine-13C2, 15N) (Precipitate) Acidify->Product Filter Vacuum Filtration & Washing Product->Filter Final Dried Pure Product Filter->Final

Caption: Synthesis workflow for isotopically labeled N-Tosylglycine.

Core Applications in Research and Development

The primary utility of N-Tosylglycine (Glycine-13C2, 15N) lies in its application as a high-fidelity internal standard for quantitative mass spectrometry. Its structural properties also make it a relevant building block in synthetic chemistry.

Gold Standard for Quantitative Mass Spectrometry

Stable isotope labeling is a powerful technique for precise quantification in complex biological samples.[4] The labeled compound serves as an ideal internal standard because it has the same chemical properties and, therefore, the same extraction efficiency, ionization response, and chromatographic retention time as its unlabeled (endogenous) counterpart, differing only by mass.[5][6] This co-elution and identical behavior corrects for variability during sample preparation and analysis, which is a significant advantage over using structurally different internal standards.[6]

Typical Workflow (LC-MS/MS):

  • Sample Preparation: A known quantity of N-Tosylglycine (Glycine-13C2, 15N) is spiked into the biological matrix (e.g., plasma, tissue homogenate) containing the unlabeled N-p-Tosylglycine (the analyte).

  • Extraction: The analyte and the internal standard are co-extracted from the matrix. Any loss during this step will affect both compounds equally.

  • Chromatographic Separation: The mixture is injected into an LC system. Both labeled and unlabeled compounds co-elute as a single chromatographic peak.

  • Mass Spectrometric Detection: In the mass spectrometer, the compounds are distinguished by their mass-to-charge ratio (m/z). Using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

  • Quantification: The concentration of the unlabeled analyte is determined by calculating the ratio of its peak area to the peak area of the known amount of the labeled internal standard.[7]

LCMS_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis BioSample Biological Sample (Analyte) Spike Spike with Known Amount of Labeled Standard BioSample->Spike Extract Co-Extraction Spike->Extract LC HPLC Separation (Co-elution) Extract->LC Inject MS Mass Spectrometry (Detection by Mass) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant

Caption: Quantitative LC-MS/MS workflow using a stable isotope-labeled standard.
Building Block in Synthetic Chemistry

The tosyl group is a robust protecting group for amines, stable to a wide range of reaction conditions under which other common protecting groups like Boc (acid-labile) and Fmoc (base-labile) might be cleaved.[8] This makes N-p-Tosylglycine a useful building block in multi-step syntheses where high stability is required.[8] It is particularly relevant in:

  • Peptide and Peptoid Synthesis: While less common than Fmoc or Boc strategies, the tosyl group offers an orthogonal protection scheme. It can be cleaved under harsh reductive (e.g., sodium in liquid ammonia) or strongly acidic conditions, which may be suitable for specific synthetic targets that are incompatible with standard deprotection methods.[8] Its use extends to the synthesis of N-substituted glycine oligomers (peptoids), which are of interest in drug discovery for their resistance to proteolysis.[9][10]

  • Ugi Multicomponent Reactions: N-protected amino acids are key components in Ugi reactions to generate diverse molecular libraries. N-p-Tosylglycine can be employed in this context to create complex scaffolds for drug screening.[8]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized N-Tosylglycine (Glycine-13C2, 15N).

TechniqueExpected Results for N-p-TosylglycineNotes on the Labeled Variant
1H NMR (DMSO-d6) δ: 7.90 (t, 1H, NH), 7.64 (d, 2H, ArH), 7.34 (d, 2H, ArH), 3.52 (d, 2H, CH2), 2.34 (s, 3H, CH3)[2].The 1H NMR spectrum will be virtually identical. Minor coupling between 1H and 13C/15N may be observable.
13C NMR (DMSO-d6) δ: 170.7 (C=O), 143.1, 138.4, 130.0, 127.1 (Aryl), 44.3 (CH2), 21.5 (CH3)[2].The signals for the glycine backbone carbons (C=O and CH2) will be significantly enhanced due to 13C enrichment.
FTIR (KBr, cm-1): 3448 (O-H), 3277 (N-H), 1730 (C=O), 1354, 1185 (S=O)[2].The spectrum will be identical, as bond vibrational frequencies are not significantly altered by the heavier stable isotopes.
High-Resolution MS [M-H]- Calculated: 228.0408[2].[M-H]- Calculated: 231.0483. This is the definitive technique to confirm successful isotopic incorporation and determine enrichment levels.

Safety and Handling

Based on the material safety data for unlabeled N-p-Tosylglycine, the compound should be handled with appropriate care.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2][3].

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1][2][3].

  • Personal Protective Equipment (PPE): Use of gloves, safety glasses (eyeshields), and a dust mask (type N95) is recommended[1][3].

  • Storage: Store in a dry, well-ventilated place at room temperature or refrigerated (2-8°C) for long-term stability[1][2].

Conclusion

N-p-Tosylglycine (Glycine-13C2, 15N) is a specialized reagent that merges the robust chemical properties of a tosyl-protected amino acid with the analytical power of stable isotope labeling. Its primary and most impactful application is as an internal standard for achieving high accuracy and precision in mass spectrometry-based quantification, a critical need in drug metabolism, pharmacokinetics, and clinical chemistry. While its role in synthetic chemistry is more niche compared to standard building blocks, its unique stability profile offers a valuable alternative for complex molecular architectures. This guide provides the foundational knowledge and practical protocols for researchers to effectively synthesize, characterize, and deploy this powerful analytical tool.

References

  • Longdom Publishing. (2024, May 17). Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Longdom Publishing. [Link]

  • University of Washington Proteomics Resource. Stable Isotope Labeling Strategies. UWPR. [Link]

  • Spectro Inlets. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS. Spectro Inlets. [Link]

  • Bandeira, N., et al. Multiple isotopic labels for quantitative mass spectrometry. PMC - NIH. [Link]

  • Gevaert, K., et al. Chemical isotope labeling for quantitative proteomics. PMC - NIH. [Link]

  • Chemsrc. (2025, August 21). N-p-Tosylglycine | CAS#:1080-44-0. Chemsrc. [Link]

  • Adrian, S., et al. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. [Link]

  • Adrian, S., et al. (2025, October 16). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. ResearchGate. [Link]

Sources

Technical Whitepaper: N-Tosylglycine (Glycine-13C2; 15N)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-TOSYLGLYCINE (GLYCINE-13C2; 15N) Molecular Weight Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Physicochemical Standards, Synthesis, and Bioanalytical Applications

Executive Summary

In the high-stakes arena of quantitative metabolomics and drug development, the precision of internal standards is non-negotiable. N-Tosylglycine (Glycine-13C2; 15N) represents a critical stable isotope-labeled (SIL) analogue used to normalize matrix effects and correct for ionization variability in mass spectrometry. This guide provides an authoritative breakdown of its physicochemical properties, a validated synthesis protocol, and its application as a reference standard in tracking glycine conjugation pathways.

Physicochemical Characterization

The utility of N-Tosylglycine (Glycine-13C2; 15N) lies in its distinct mass shift (+3 Da) relative to the natural isotopologue. This shift allows for interference-free co-elution in LC-MS/MS assays.

2.1 Molecular Weight Calculation

To ensure analytical rigor, we must distinguish between Average Molecular Weight (used for molarity calculations in bulk synthesis) and Monoisotopic Mass (critical for high-resolution MS).

Isotopic Composition:

  • Glycine Moiety: Universally labeled with

    
     (2 atoms) and 
    
    
    
    (1 atom).
  • Tosyl Moiety: Natural abundance (predominantly

    
    , 
    
    
    
    ,
    
    
    ).

Table 1: Comparative Physicochemical Data

PropertyUnlabeled N-TosylglycineLabeled N-Tosylglycine (

)
Molecular Formula


Average MW ( g/mol ) 229.25232.23
Monoisotopic Mass (Da) 229.0409232.0452
Mass Shift (

)
+3.0043 Da
pKa (Carboxyl) ~3.65~3.65 (Negligible isotope effect)

Derivation of Exact Mass: The precise mass is calculated by summing the contributions of the specific stable isotopes:

  • Tosyl Group (

    
    ):  155.0167 Da
    
  • Labeled Glycine Residue (

    
    ):  77.0285 Da (Derived from Glycine-13C2,15N minus one proton)
    
  • Total Monoisotopic Mass:

    
     Da.
    
Synthesis & Validation Protocol

Causality: Commercial availability of this specific isotopologue can be sporadic. The following protocol utilizes the Schotten-Baumann reaction, chosen for its ability to maintain the integrity of the isotopic labels while efficiently coupling the tosyl group in an aqueous/organic biphasic system.

3.1 Reagents
  • Glycine-13C2; 15N: (Starting material, >98 atom % enrichment).[1]

  • p-Toluenesulfonyl Chloride (TsCl): (Electrophile).

  • Sodium Hydroxide (NaOH): (Base to scavenge HCl and solubilize glycine).

  • Diethyl Ether / THF: (Organic solvent for TsCl).

3.2 Step-by-Step Methodology
  • Solubilization: Dissolve 1.0 eq of Glycine-13C2; 15N in 2.2 eq of 1M NaOH. Reasoning: The amino acid must be in its anionic form to act as a nucleophile; excess base neutralizes the HCl generated during sulfonylation.

  • Addition: Cool the solution to 0°C. Add 1.1 eq of p-Toluenesulfonyl chloride dissolved in a minimal volume of THF or diethyl ether dropwise over 30 minutes. Reasoning: Low temperature prevents hydrolysis of the sulfonyl chloride before it can react with the amine.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4 hours. Monitor pH and maintain >9 using NaOH if necessary.

  • Acidification: Wash the aqueous layer with diethyl ether (removes unreacted TsCl). Acidify the aqueous phase to pH 2.0 using 6M HCl. Reasoning: N-Tosylglycine precipitates as the free acid upon protonation.

  • Isolation: Filter the white precipitate. Recrystallize from water/ethanol to achieve HPLC-grade purity (>99%).

3.3 Workflow Visualization

The following diagram illustrates the synthesis logic and critical control points.

SynthesisWorkflow node_start Start: Glycine-13C2; 15N node_react Reaction: Schotten-Baumann (pH > 9, 0°C -> RT) node_start->node_react Dissolve in NaOH node_chem Reagent: p-Toluenesulfonyl Chloride node_chem->node_react Dropwise Addition node_wash Wash: Diethyl Ether (Remove xs TsCl) node_react->node_wash Biphasic Separation node_acid Acidification: HCl to pH 2.0 (Precipitation) node_wash->node_acid Aqueous Phase node_final Final Product: N-Tosylglycine-13C2; 15N node_acid->node_final Filtration & Recrystallization

Caption: Figure 1. Synthesis workflow for N-Tosylglycine-13C2; 15N utilizing Schotten-Baumann conditions to ensure high yield and isotopic integrity.

Mass Spectrometry Applications

In drug development, N-Tosylglycine serves as a surrogate for monitoring glycine conjugation (a Phase II metabolic pathway). When analyzing biological matrices, the specific fragmentation pattern is required for Multiple Reaction Monitoring (MRM) method development.

4.1 Fragmentation Logic (ESI Negative Mode)

N-Tosylglycine ionizes efficiently in negative mode (


).
  • Precursor Ion: m/z 231.04 (Labeled).

  • Primary Fragment: Cleavage of the

    
     bond is the dominant pathway.
    
    • Product Ion 1: Tosylate ion (

      
      ) at m/z 171.
      
    • Product Ion 2: Loss of

      
       and Tosyl group.
      
    • Diagnostic Ion: The labeled glycine moiety often retains the charge in specific collision energies, or more commonly, the stable tosyl anion is monitored. However, for specificity, monitoring the loss of the labeled glycine fragment is crucial.

4.2 Analytical Pathway Diagram

MSFragmentation cluster_legend Legend node_precursor Precursor Ion [M-H]- m/z 231.04 node_ts Tosylate Ion [C7H7SO3]- node_precursor->node_ts Collision Induced Dissociation (CID) node_neutral Neutral Loss (Glycine-13C2,15N) node_precursor->node_neutral Loss of 77 Da node_gly Labeled Glycine Residue node_key Blue: Parent | Red: Quantifier Ion

Caption: Figure 2. ESI(-) Fragmentation pathway. The stability of the tosyl anion makes it a common quantifier, while the mass shift confirms the labeled parent.

References
  • Sigma-Aldrich. N-p-Tosylglycine Product Specification. Retrieved from .

  • Cambridge Isotope Laboratories. Glycine (13C2, 15N) Product Data. Retrieved from .

  • PubChem. Glycine-1-13C,15N Compound Summary. National Library of Medicine. Retrieved from .

  • Badenhorst, C. P. S., et al. (2014).[2] A New Perspective on the Importance of Glycine Conjugation in the Metabolism of Aromatic Acids. Drug Metabolism Reviews. Retrieved from .

  • Organic Syntheses. Acetylglycine and N-Tosyl Derivatives. Coll. Vol. 2, p. 11. Retrieved from .

Sources

Technical Guide: Isotopic Purity of N-Tosylglycine (Glycine-13C2; 15N)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Tosylglycine-13C2,15N represents a critical intersection between organic synthesis and stable isotope mass spectrometry. As a derivative of universally labeled glycine (


), its utility lies not just in its metabolic traceability, but in the physicochemical properties imparted by the p-toluenesulfonyl (tosyl) group—enhanced crystallinity, UV detectability, and amine protection.

For researchers in proteomics, metabolomics, and drug development, the isotopic purity of this compound is the rate-limiting factor for experimental success. An enrichment lower than 99 atom % creates "isobaric noise" in mass spectrometry, leading to quantitation errors in isotope dilution assays. This guide details the structural architecture, synthesis logic, and a self-validating analytical protocol to ensure the highest isotopic integrity.

Chemical Architecture & Isotopic Signature[1]

Structural Identity

The molecule consists of a glycine backbone fully substituted with stable heavy isotopes (


 and 

), coupled to an unlabeled tosyl group.
  • Systematic Name:

    
    -(
    
    
    
    -Toluenesulfonyl)glycine-
    
    
    [1]
  • Molecular Formula:

    
     (Unlabeled) 
    
    
    
    
    
  • Exact Mass Shift:

    • Native (Unlabeled): ~229.04 Da

    • Labeled (+3 Da): ~232.04 Da

    • Shift Source:

      
      -Carbon (+1.003 Da) + Carbonyl Carbon (+1.003 Da) + Nitrogen (+0.997 Da).
      
Criticality of Isotopic Purity

In high-resolution mass spectrometry (HRMS), "purity" is defined by the absence of lower-mass isotopologues (M+0, M+1, M+2).

  • M+3 (Target):

    
     abundance required.
    
  • M+2 (Impurity): Typically arises from incomplete

    
     enrichment in the precursor.
    
  • M+0 (Native): Must be

    
     to prevent interference with endogenous glycine measurements in biological matrices.
    

Synthesis & Isotopic Integrity

The synthesis of N-Tosylglycine-13C2,15N follows a modified Schotten-Baumann reaction . The choice of this pathway is deliberate: it proceeds in aqueous base, avoiding harsh conditions that could lead to isotopic exchange or degradation.

Synthesis Workflow (Graphviz)

SynthesisWorkflow cluster_0 Critical Control Point: pH Maintenance Gly Glycine-13C2, 15N (Precursor) Inter Tetrahedral Intermediate Gly->Inter Nucleophilic Attack (pH > 9) TsCl p-Toluenesulfonyl Chloride TsCl->Inter Impurity Hydrolysis Byproduct (Tos-OH) TsCl->Impurity Side Reaction (H2O attack) Prod N-Tosylglycine-13C2, 15N (Target M+3) Inter->Prod Elimination of Cl-

Figure 1: Schotten-Baumann synthesis pathway. High pH ensures the glycine amine is nucleophilic (


) rather than protonated (

).
Expert Insight: Preventing Isotopic Dilution

Since the tosyl group is unlabeled, the synthesis does not introduce new isotopes. However, isotopic dilution can occur if the reaction glassware or solvents are contaminated with trace natural glycine.

  • Protocol Rule: Use dedicated glassware acid-washed with 1M HCl to remove amino acid residues.

  • Solvent Rule: Use LC-MS grade water; standard deionized water often contains trace organic amines.

Self-Validating Analytical Protocol

To certify isotopic purity, we cannot rely on standard HPLC (which separates by polarity). We must use HRMS to separate by mass-to-charge ratio (


) and qNMR  to verify the bond architecture.
Method A: HRMS Isotopologue Deconvolution

This is the gold standard for calculating Atom % Enrichment (APE).

Instrument: Q-TOF or Orbitrap MS (Negative Ion Mode). Target Ion:


 (Deprotonated species).
Isotopologuem/z (Theoretical)OriginAcceptable Limit
M+0 (Light)228.041Contamination< 0.5%
M+1 229.04415N Incomplete< 1.0%
M+2 230.04813C Incomplete< 2.0%
M+3 (Target)231.051Full Label> 98.0%
M+4 232.054Natural 34S / 13C in Tosyl~5-6% (Expected)

Note: The Tosyl group contains natural abundance Carbon and Sulfur. Therefore, an M+4 peak is expected due to the natural ~1.1%


 in the aromatic ring and ~4.2% 

. Do not mistake M+4 for an impurity.
Method B: 13C-NMR Coupling Verification

The presence of the


 bond creates specific J-coupling patterns that confirm the label is intact and not scrambled.
  • Solvent: DMSO-

    
    
    
  • Observation:

    • Carbonyl Carbon: Doublet (due to

      
       coupling with 
      
      
      
      -carbon) split again by
      
      
      .
    • 
      -Carbon:  Large doublet (
      
      
      
      Hz) and smaller doublet (
      
      
      Hz).
    • Validation: If these couplings are absent (singlets observed), the material is not dually labeled.

Analytical Workflow Diagram

AnalysisLogic cluster_MS Mass Spectrometry (HRMS) cluster_NMR NMR Verification Sample Synthesized N-Tosylglycine-13C2,15N Inject Direct Infusion / LC-MS Sample->Inject NMR_Exp 13C NMR in DMSO-d6 Sample->NMR_Exp Spectrum Acquire Full Scan (m/z 220 - 240) Inject->Spectrum Calc Calculate Isotopologue Distribution Spectrum->Calc Decision Is M+0 < 0.5%? Calc->Decision Pass RELEASE BATCH (>99 Atom %) Decision->Pass Yes Fail REJECT / RE-PURIFY Decision->Fail No Coupling Check J(C-N) and J(C-C) NMR_Exp->Coupling

Figure 2: Quality Control Decision Tree. Both MS (enrichment) and NMR (structural connectivity) are required for release.

Detailed Experimental Protocols

Synthesis Protocol (Small Scale)
  • Preparation: Dissolve 1.0 eq of Glycine-

    
     in 1M NaOH (2.2 eq). Chill to 0°C.
    
  • Addition: Add p-toluenesulfonyl chloride (1.1 eq) in small portions over 1 hour. Maintain pH >9.

  • Reaction: Stir at Room Temperature (RT) for 4 hours.

  • Workup: Acidify to pH 2.0 with concentrated HCl. The product, N-Tosylglycine, will precipitate as a white solid.

  • Purification: Recrystallize from water/ethanol.

  • Yield: Typically >85%.

Isotopic Enrichment Calculation (The "Brauman" Method)

Do not simply use peak height. Use the following formula to correct for the natural abundance of the Tosyl group:



Correction: You must subtract the theoretical contribution of natural isotopes from the Tosyl group (C7H7SO2) from the M+1 and M+2 intensities before calculating the ratio. However, for a purified labeled standard, the


 should be the dominant peak (Base Peak).

References

  • Vertex AI Search . (2026). Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. 2

  • Sigma-Aldrich . (2026). Glycine-13C2,15N Product Specifications and Properties. Link

  • National Institutes of Health (NIH) . (2014). Determination of multiply labeled serine and glycine isotopomers in human plasma. 3

  • ChemicalBook . (2026). N-p-Tosylglycine Chemical Properties and Synthesis. 4

  • MedChemExpress . (2026). Glycine-13C2,15N p-Toluenesulfonate Applications. 1

Sources

Strategic Sourcing and Synthesis of N-Tosylglycine (Glycine-13C2; 15N)

[1]

Executive Summary: The Supply Chain Gap[2][3]

N-Tosylglycine (Glycine-13C2; 15N) is a specialized isotopologue utilized primarily as a robust internal standard in mass spectrometry (MS) and a specific probe in NMR-based metabolomics.[1][2] The tosyl (p-toluenesulfonyl) group provides distinct chromatographic retention and proton NMR signals, while the stable isotope labeling (

13

Critical Market Insight: Unlike the widely available precursor Glycine-13C2; 15N , the N-Tosyl derivative is not a standard catalog item from major global suppliers (Sigma-Aldrich, CIL, Eurisotop).[1][2] It is a "make-or-buy" decision point. Researchers must either:

  • Synthesize In-House: Purchase the labeled glycine precursor and tosylate it (high control, lower cost).[2][3]

  • Commission Custom Synthesis: Contract a CRO for a made-to-order batch (high cost, lead time 4-8 weeks).[2]

This guide provides the technical roadmap for both pathways, with a primary focus on the in-house synthesis protocol , which is the most time-efficient strategy for most laboratories.[2]

Sourcing the Precursor: Glycine-13C2; 15N[1][4][5][6][7][8][9][10][11][12][13]

The foundation of this workflow is the acquisition of high-purity Glycine-13C2; 15N. The following suppliers are validated for isotopic enrichment (>98 atom %) and chemical purity (>98%).

Table 1: Validated Suppliers for Glycine-13C2; 15N[1][7][9][11]
SupplierCatalog No.Isotopic EnrichmentFormatNotes
Cambridge Isotope Labs (CIL) CNLM-167399%

, 99%

SolidThe "Gold Standard" for NMR purity.[1][2]
Sigma-Aldrich (Merck) 48952299%

, 98%

SolidWidely available; often re-packaged CIL stock.[2][3]
Eurisotop CNLM-167399%

, 99%

SolidPrimary EU distributor for CIL products.[2]
CortecNet CCN1090P0199%

, 98%

SolidCompetitive pricing for bulk orders (>1g).[2][3]
Toronto Research Chem (TRC) T885002*>95%SolidCheck specific batch COA for enrichment levels.[2]

Technical Note: For NMR applications, prioritize CIL or Eurisotop due to their rigorous testing for paramagnetic impurities which can broaden line widths.[2]

Decision Framework: Make vs. Buy

Before proceeding, utilize this logic flow to determine the optimal path for your laboratory.

SourcingStrategyStartRequirement: N-Tosylglycine-13C2, 15NCheckCatCheck Standard Catalogs(Sigma, CIL, Eurisotop)Start->CheckCatResultResult: Not Available off-the-shelfCheckCat->ResultDecisionDo you have organic synthesiscapabilities (fume hood, pH meter)?Result->DecisionNoPathPath A: Custom Synthesis (CRO)Decision->NoPathNoYesPathPath B: In-House SynthesisDecision->YesPathYesActionADraft RFQ to:- Omicron Biochemicals- Alsachim- MoravekNoPath->ActionAActionBPurchase Glycine-13C2, 15N+ Tosyl ChlorideYesPath->ActionB

Figure 1: Strategic decision tree for sourcing non-catalog stable isotope standards.

Technical Protocol: In-House Synthesis (Schotten-Baumann)[1]

This protocol utilizes Schotten-Baumann conditions , employing a biphasic system or aqueous base to neutralize the HCl generated during the reaction.[2][4] This method is preferred for expensive isotopes because it minimizes the risk of bis-acylation and allows for easy recovery of unreacted glycine.[3]

Reaction Scheme

Reactants: Glycine-13C2, 15N + p-Toluenesulfonyl Chloride (TsCl) Reagents: NaOH (aq), Diethyl Ether (or THF) Product: N-(p-Toluenesulfonyl)glycine-13C2, 15N[1][2]

Figure 2: Simplified reaction pathway.[1][2] The labeled glycine backbone remains intact.[2][3][5]

Step-by-Step Methodology

Safety Precaution: Perform all steps in a fume hood. TsCl is corrosive and a lachrymator.[2][3]

Phase 1: Preparation
  • Dissolution: Dissolve 1.0 equivalent (e.g., 250 mg) of Glycine-13C2, 15N in 1N NaOH (2.5 equivalents).

    • Why: Glycine must be deprotonated (

      
      ) to act as a nucleophile.[1]
      
  • Reagent Prep: Dissolve 1.1 equivalents of p-Toluenesulfonyl chloride (TsCl) in a minimal amount of Diethyl Ether or THF (approx. 5-10 mL).

Phase 2: The Reaction[3][6]
  • Addition: Cool the glycine solution to 0°C. Add the TsCl solution dropwise over 15 minutes while stirring vigorously.

  • pH Maintenance (CRITICAL): Monitor pH. Maintain pH > 9 by adding additional 1N NaOH if necessary.[2][3]

    • Mechanism:[2][7] If pH drops below 7, the amine becomes protonated (

      
      ) and cannot attack the sulfonyl chloride.[2][3] If pH is too high (>13) for too long, TsCl hydrolyzes to Tosylate (waste) before reacting.[2][3]
      
  • Incubation: Allow the mixture to warm to room temperature and stir for 4 hours.

Phase 3: Isolation & Purification[1][2][3]
  • Wash: Extract the reaction mixture with Diethyl Ether (

    
     mL).
    
    • Purpose: This removes unreacted TsCl and non-polar byproducts.[2][3] The product (N-Tosylglycine salt) remains in the aqueous layer.[2][3]

  • Acidification: Cool the aqueous layer and acidify to pH 2 using 2N HCl.

    • Observation: The N-Tosylglycine-13C2, 15N will precipitate as a white solid.[1][2]

  • Filtration/Extraction: Filter the solid. If precipitation is poor, extract the acidic aqueous layer with Ethyl Acetate (

    
     mL).[2][3]
    
  • Drying: Dry the organic layer over

    
    , filter, and evaporate.
    
  • Recrystallization: Recrystallize from water/ethanol if higher purity is required.[2][3]

Quality Control & Validation

Since this is a custom synthesis, you must validate the identity of the product.

Analytical MethodExpected Signal / Result
High-Res MS (ESI-) [M-H]⁻ = 231.04 (Calc: 228.03 for unlabeled + 3 Da mass shift).[1][2]
1H NMR (D2O/DMSO) Aromatic: ~7.4-7.8 ppm (4H, dd, Tosyl group).[1][2] Methyl: ~2.4 ppm (3H, s, Tosyl-CH3).[2] Alpha-CH2: ~3.6 ppm (Doublet due to

coupling,

Hz).[1][2][3]
13C NMR Carbonyl: ~172 ppm (Split by

coupling).[2][3] Alpha-Carbon: ~44 ppm (Split by

and

coupling).[1][2][3]

References

  • Cambridge Isotope Laboratories. Product Specification: Glycine (13C2, 99%; 15N, 99%).[2][8][5][9][10] Catalog CNLM-1673.[2]

  • Sigma-Aldrich. Glycine-13C2,15N Product Sheet.[2][11][12] Catalog 489522.[2][3]

  • Schotten, C. (1884).[2][3][4] "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[2][3][4] (Foundational chemistry for N-acylation).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard protocol for sulfonamide synthesis).

role of tosyl group in N-TOSYLGLYCINE

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: The Functional & Strategic Role of the Tosyl Moiety in N-Tosylglycine

Executive Summary

N-Tosylglycine represents a critical intersection between classical peptide chemistry and modern supramolecular design. While often overshadowed by carbamate-based protecting groups (Boc, Fmoc) in routine solid-phase peptide synthesis (SPPS), the tosyl (p-toluenesulfonyl) group imparts unique electronic and steric properties that are indispensable for specific synthetic challenges. This guide dissects the tosyl group’s role not merely as a passive protecting agent, but as an active electronic modulator that alters the acidity, nucleophilicity, and crystallographic behavior of the glycine backbone.

The Electronic "Fortress": Stability and Orthogonality

The defining characteristic of the tosyl group in N-Tosylglycine is its extreme stability.[1] Unlike carbamates, the sulfonamide bond (


) is resistant to the standard cleavage conditions of both Boc (TFA) and Fmoc (piperidine) protocols.
Mechanistic Basis of Stability

The sulfur atom in the tosyl group is in a high oxidation state (+6), creating a potent electron-withdrawing effect via induction (


) and resonance (

). However, the

bond is significantly stronger and less labile than the

bond in carbamates.
  • Acid Stability: The sulfonyl oxygen atoms are poor proton acceptors compared to carbonyl oxygens, preventing the protonation required for acid-catalyzed cleavage mechanisms (e.g.,

    
     pathways used for Boc removal).
    
  • Base Stability: The sulfonamide anion (formed by deprotonation of the NH) is resonance-stabilized, making the

    
     bond resistant to nucleophilic attack by hydroxide or amines under mild conditions.
    
Orthogonality Matrix

This stability profile makes N-Tosylglycine a "permanent" protecting group in multi-step synthesis, surviving conditions that strip other groups.

Protecting GroupCleavage ReagentMechanismStability vs. Tosyl
Boc TFA / HClAcidolysis (

)
Stable
Fmoc Piperidine / DBU

-Elimination (

)
Stable
Cbz (Z)

HydrogenolysisStable (mostly)
Tosyl (Ts)

Reductive CleavageCleaved

Synthetic Utility: The "Acidifying" Effect

The most chemically significant role of the tosyl group is the acidification of the amine proton .

pKa Shift and Alkylation

In a standard amide (e.g., Acetyl-Glycine), the NH proton has a


 of ~17. In N-Tosylglycine, the strong electron-withdrawing nature of the sulfonyl group stabilizes the conjugate base (nitrogen anion), lowering the NH 

to approximately 11-12 .

Consequence: This allows for N-alkylation under Mitsunobu conditions or using mild bases, a transformation that is difficult with standard amides. This property is exploited to synthesize N-alkyl amino acids (e.g., sarcosine derivatives) without racemization.

Visualizing the Electronic Effect

Resonance cluster_0 Inductive & Resonance Stabilization cluster_1 Synthetic Outcome N_Anion N-Anion (Nucleophilic) Sulfonyl Sulfonyl Group (Electron Sink) N_Anion->Sulfonyl Delocalization Alkylation Facile N-Alkylation (Mitsunobu / R-X) N_Anion->Alkylation Allows Phenyl Tolyl Ring (Resonance) Sulfonyl->Phenyl Inductive Pull

Figure 1: The electron-withdrawing sulfonyl group stabilizes the nitrogen anion, facilitating N-alkylation.

Supramolecular Role: The Sulfonamide Synthon[2][3]

In the solid state and in drug design, the tosyl group acts as a predictable "molecular lego" piece.

  • Hydrogen Bonding: The sulfonyl oxygens are strong hydrogen bond acceptors, while the NH is a strong donor.

  • The R22(8) Synthon: N-Tosylglycine typically crystallizes forming a specific cyclic hydrogen-bonding motif known as the

    
     graph set. This involves the carboxylic acid of one molecule bonding to the sulfonamide oxygen of another, or the sulfonamide NH bonding to the carboxylate.
    
  • Relevance: This predictable packing makes N-Ts-Gly a model compound for studying sulfonamide-protein interactions in fragment-based drug discovery (FBDD).

Experimental Protocols

Synthesis of N-Tosylglycine (Schotten-Baumann Conditions)

This protocol utilizes the biphasic Schotten-Baumann method to prevent hydrolysis of the tosyl chloride.

Reagents:

  • Glycine (

    
     eq)
    
  • p-Toluenesulfonyl chloride (

    
     eq)
    
  • 
     NaOH (
    
    
    
    eq)
  • Diethyl ether (optional, for washing)

Workflow:

Synthesis Step1 Dissolve Glycine in 1M NaOH (Formation of Sodium Glycinate) Step2 Add Tosyl Chloride (TsCl) (Dropwise, maintain pH > 10) Step1->Step2 Step3 Reaction: Nucleophilic Attack (Room Temp, 4-12 hours) Step2->Step3 Step4 Acidification (HCl) (Precipitate N-Ts-Gly) Step3->Step4 Step5 Recrystallization (Water/Ethanol) Step4->Step5

Figure 2: Schotten-Baumann synthesis workflow for N-Tosylglycine.

Detailed Steps:

  • Dissolve glycine in

    
     NaOH (2 equivalents). The base deprotonates the amine (to 
    
    
    
    ) and the carboxylic acid.
  • Add p-toluenesulfonyl chloride (solid or dissolved in minimal dioxane) slowly.

  • Stir vigorously. The amine attacks the sulfur of TsCl, displacing chloride.

  • Maintain basic pH to neutralize the HCl generated.

  • Upon completion, wash the aqueous phase with ether to remove unreacted TsCl.

  • Acidify the aqueous layer with concentrated HCl to pH 1-2. N-Tosylglycine will precipitate as a white solid (

    
    ).
    
Deprotection (Reductive Cleavage)

Removing the tosyl group requires breaking the robust


 bond.
  • Reagents: Sodium metal, Liquid Ammonia (

    
    ), Ethanol (quencher).
    
  • Procedure:

    • Dissolve N-Tosylglycine in liquid ammonia at

      
      .
      
    • Add small pieces of Sodium metal until a deep blue color persists (solvated electrons).

    • Stir for 15-30 minutes.

    • Quench with ammonium chloride or ethanol.

    • Evaporate ammonia; extract the free amino acid.

References

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for stability/cleavage conditions).
  • Iwasaki, T., et al. (1972).[2] "Simultaneous Cleavage of N-Tosyl and S-Benzyl Groups in Amino Acid and Peptide by Electrolytic Reduction". Bulletin of the Institute for Chemical Research, Kyoto University.[2] Link

  • Papaioannou, D., et al. (1994). "Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters". Acta Chemica Scandinavica. Link

  • Bolla, G., & Nangia, A. (2016). "Supramolecular synthon hierarchy in sulfonamide cocrystals". IUCrJ. Link

  • ChemicalBook. "N-p-Tosylglycine Properties and Safety". Link

Sources

Methodological & Application

Application Note: High-Precision LC-MS/MS Quantification of Glycine via Tosyl Derivatization Utilizing N-Tosylglycine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Targeted Metabolomics, Pharmacokinetics, and Biomarker Quantification

Executive Summary & Mechanistic Rationale

The accurate quantification of small, highly polar amphoteric amino acids like glycine in complex biological matrices (e.g., plasma, cerebrospinal fluid) presents a significant analytical challenge. Native glycine (logP ~ -3.2) elutes in the void volume of standard reversed-phase (RP) C18 columns, subjecting the analyte to severe ion suppression from unretained salts and endogenous matrix components.

To circumvent this, pre-column derivatization with p-toluenesulfonyl chloride (TsCl) is employed. This reaction covalently attaches a bulky, hydrophobic aromatic ring to the primary amine, drastically shifting the analyte's retention time into a clean chromatographic window and enhancing its ionization efficiency in negative electrospray ionization (ESI-) ().

The Isotopic Imperative: Why +3 Da?

A critical pitfall in the LC-MS/MS analysis of sulfur-containing derivatives is the natural isotopic abundance of sulfur-34 (³⁴S, ~4.2%). If a standard +2 Da labeled internal standard (e.g., Glycine-d₂) is used, the ³⁴S isotope of the native derivatized analyte creates an M+2 peak that perfectly overlaps with the internal standard's mass (isobaric cross-talk). By utilizing N-Tosylglycine-¹³C₂,¹⁵N —which features a +3 Da mass shift —this isotopic interference is mathematically and physically eliminated, ensuring absolute linearity across a dynamic range of 1 to 10,000 ng/mL.

Experimental Design: The Self-Validating System

To guarantee trustworthiness and data integrity, this protocol is designed as a self-validating system using a Post-Derivatization Internal Standard (PD-IS) methodology.

Instead of spiking an underivatized isotope at the beginning of the workflow, the pre-synthesized, fully derivatized N-Tosylglycine-¹³C₂,¹⁵N is spiked into the sample after the TsCl reaction but before liquid-liquid extraction (LLE).

  • Causality: This strategic sequencing decouples the chemical derivatization kinetics from the LC-MS/MS matrix effects.

  • Validation: By monitoring the absolute peak area of the PD-IS across the analytical batch, the system self-validates. An IS area deviation of >15% from the batch median instantly flags localized matrix suppression, invalidating that specific sample and triggering an automated re-extraction protocol.

Workflow A 1. Biological Matrix Aliquot (Plasma / Urine) B 2. Protein Precipitation (Acetonitrile, Centrifuge) A->B C 3. Alkaline Buffering (pH 9.5 Carbonate Buffer) B->C D 4. Tosyl Derivatization (TsCl, 60°C, 15 min) C->D E 5. Spike Post-Deriv IS (N-Tosylglycine-13C2,15N) D->E F 6. Liquid-Liquid Extraction (Ethyl Acetate -> Dry -> Reconstitute) E->F G 7. LC-MS/MS Analysis (Negative ESI MRM) F->G

Two-tier IS workflow validating derivatization efficiency and MS matrix effects independently.

Step-by-Step Methodology

Reagents & Materials
  • Analyte Standard: Glycine (Native, ≥99% purity)

  • Internal Standard: N-Tosylglycine-¹³C₂,¹⁵N (Working solution: 1.0 µg/mL in Acetonitrile)

  • Derivatization Reagent: p-Toluenesulfonyl chloride (TsCl), 10 mg/mL in anhydrous Acetonitrile. Prepare fresh daily to prevent hydrolysis.

  • Buffer: 500 mM Sodium Carbonate/Bicarbonate buffer, adjusted to pH 9.5.

Sample Preparation & Derivatization Protocol
  • Protein Precipitation: Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube. Add 150 µL of cold Acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Buffering: Transfer 100 µL of the cleared supernatant to a new glass total-recovery vial. Add 50 µL of the pH 9.5 Carbonate Buffer. Logic: TsCl derivatization requires an alkaline environment to ensure the primary amine is deprotonated and nucleophilic.

  • Derivatization: Add 50 µL of the TsCl reagent (10 mg/mL). Cap tightly, vortex, and incubate in a thermoshaker at 60°C for exactly 15 minutes.

  • Quenching & IS Spiking (Critical Step): Remove from heat and immediately add 50 µL of 1% Formic Acid in water to quench the reaction. Spike 20 µL of the N-Tosylglycine-¹³C₂,¹⁵N working solution.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of Ethyl Acetate. Vortex vigorously for 2 minutes. Centrifuge at 5,000 × g for 5 minutes to separate the phases.

  • Reconstitution: Transfer 400 µL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of Nitrogen at 35°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (95% A / 5% B).

LC-MS/MS Analytical Parameters

Chromatographic separation resolves the derivatized amino acids from residual unreacted TsCl and matrix interferents ().

Chromatography Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile

  • Injection Volume: 2.0 µL

Table 1: UPLC Gradient Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.000.40955Initial
1.000.40955Linear
4.000.404060Linear
4.500.40595Linear
5.500.40595Hold
5.600.40955Linear
7.000.40955Re-equil
Mass Spectrometry (Multiple Reaction Monitoring)

The mass spectrometer is operated in Negative Electrospray Ionization (ESI-) mode. Collision-Induced Dissociation (CID) of the deprotonated precursor yields a highly stable p-toluenesulfinate product ion (m/z 155.0). Because the stable isotopes (¹³C₂, ¹⁵N) are located on the glycine moiety, they are lost as a neutral fragment, resulting in a shared product ion between the native analyte and the IS.

Fragmentation A Native Precursor [M-H]- m/z 228.0 C Collision Cell (CID: -22 eV) A->C B SIL-IS Precursor [M-H]- m/z 231.0 B->C D Shared Product Ion [p-Toluenesulfinate]- m/z 155.0 C->D

Mechanistic CID fragmentation of native and SIL N-Tosylglycine converging on a shared product ion.

Table 2: Optimized MRM Transitions

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
N-Tosylglycine (Quantifier)228.0155.050-60-22
N-Tosylglycine (Qualifier)228.0171.050-60-18
N-Tosylglycine-¹³C₂,¹⁵N (IS) 231.0 155.0 50 -60 -22

Protocol Self-Validation & Quality Control Checks

To ensure the trustworthiness of the generated data, the following self-validation checks must be passed for every batch:

  • Isotopic Cross-Talk Verification: Inject a Double Blank (matrix with no analyte, no IS) and a ULOQ sample (Upper Limit of Quantification, no IS). The ULOQ sample must show ≤ 0.1% area response in the m/z 231.0 → 155.0 channel. This validates the efficacy of the +3 Da shift in bypassing ³⁴S interference.

  • Dynamic IS Monitoring: Calculate the median peak area of the N-Tosylglycine-¹³C₂,¹⁵N across all calibration standards. Any unknown sample exhibiting an IS area outside of ±15% of this median is automatically flagged for severe matrix suppression and must be diluted and re-extracted.

  • LLE Efficiency: The absolute recovery of the Post-Derivatization IS should consistently exceed 85%, confirming that the Ethyl Acetate extraction successfully partitioned the hydrophobic tosyl-derivatives away from the aqueous quench buffer.

References

  • Title: Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers Source: Monatshefte für Chemie - Chemical Monthly URL: [Link]

  • Title: Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites Source: Journal of Experimental Botany URL: [Link]

protocol for N-TOSYLGLYCINE (GLYCINE-13C2; 15N) in NMR studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for N-Tosylglycine (Glycine-13C2; 15N) in NMR Studies

Executive Summary & Application Scope

This application note details the protocol for utilizing N-Tosylglycine (Glycine-13C2; 15N) as a high-fidelity NMR reference standard. While free Glycine-13C2,15N is a common metabolic tracer, its N-tosyl derivative (N-p-toluenesulfonylglycine) offers unique physicochemical properties—specifically solubility in organic solvents (DMSO, Acetone) and a stabilized sulfonamide proton (


).

Primary Applications:

  • Pulse Sequence Calibration: Optimization of

    
     HSQC and HNCA magnetization transfer delays in non-aqueous environments.
    
  • J-Coupling Analysis: Precise measurement of

    
    , 
    
    
    
    , and
    
    
    in the absence of zwitterionic exchange.
  • Solid-State NMR: A crystalline model for determining Chemical Shift Anisotropy (CSA) tensors in sulfonamide drug development.

Chemical Context & Spin System

The molecule consists of a universally labeled glycine backbone attached to an unlabeled tosyl group. This creates an "isolated" spin system coupled to a "silent" aromatic anchor.

Labeled Moiety:


Unlabeled Anchor: 

Spin System Topology (Graphviz Diagram)

The following diagram illustrates the scalar coupling network and magnetization transfer pathways utilized in the protocols below.

SpinSystem N15 15N (Sulfonamide) H_N 1H (Amide) N15->H_N 1J_NH ≈ 90 Hz Ca 13Cα (Methylene) N15->Ca 1J_NC ≈ 10-15 Hz Tosyl Tosyl Group (Unlabeled) N15->Tosyl Sulfonamide Bond Co 13C' (Carboxyl) Ca->Co 1J_CC ≈ 53 Hz Ha 1Hα (Protons) Ca->Ha 1J_CH ≈ 140 Hz

Caption: Scalar coupling network of N-Tosylglycine (Glycine-13C2; 15N). The high-contrast pathways indicate the primary magnetization transfer routes for HSQC and HN(CO) experiments.

Preparation Protocol: Synthesis & Sample Prep

Note: If starting from commercial Glycine-13C2,15N, derivatization is required.

Micro-Scale Derivatization (Schotten-Baumann Conditions)

To convert zwitterionic Glycine-13C2,15N into the N-Tosyl derivative:

  • Dissolution: Dissolve 50 mg of Glycine-13C2,15N in 1.0 mL of 1M NaOH (aq).

  • Addition: Add 1.1 equivalents of p-toluenesulfonyl chloride (Tos-Cl) dissolved in minimal dioxane or acetone.

  • Reaction: Stir at RT for 4 hours. Maintain pH > 9 with dilute NaOH.

  • Workup: Acidify to pH 2 with HCl. The N-tosylglycine will precipitate as a white solid.

  • Purification: Recrystallize from water/ethanol.

    • Why? Removes unreacted Glycine (zwitterion) and hydrolyzed Tos-OH.

NMR Sample Preparation (Solution State)

The choice of solvent is critical. Water (D2O) is not recommended for full characterization because the sulfonamide proton is acidic and will exchange rapidly with deuterium, erasing the


 correlation.
  • Recommended Solvent: DMSO-d6 (99.9% D).

  • Concentration: 10–20 mM (approx. 2–4 mg in 600 µL).

  • Internal Standard: TMS (Tetramethylsilane) or DSS.

  • Tube: 5mm high-precision NMR tube (e.g., Wilmad 535-PP).

NMR Acquisition Protocol

1D Proton ( ) with Isotope Decoupling

The


 and 

labels will cause extensive splitting in a standard proton spectrum.
  • Pulse Sequence: zg30 (standard) vs. zggpw5 (with

    
     decoupling).
    
  • Observation:

    • NH Signal:

      
       ppm. Without decoupling, this appears as a doublet (
      
      
      
      Hz).
    • 
      -CH2: 
      
      
      
      ppm.[1] Without decoupling, this is a complex doublet of doublets (
      
      
      ).
2D HSQC (Sulfonamide Calibration)

This experiment validates the nitrogen chemical shift, which differs significantly from amide nitrogens in peptides.

  • Pulse Sequence: hsqcetgp (Phase-sensitive, echo-antiecho).

  • Parameters:

    • CNST4 (

      
      ):  Set to 90 Hz  (Sulfonamides have larger couplings than typical amides).
      
    • Spectral Width (F1): 100–140 ppm (Sulfonamide nitrogens typically resonate around 100–115 ppm).

    • Scans: 8–16 (High sensitivity due to enrichment).

2D HSQC (Aliphatic Region)
  • Pulse Sequence: hsqcedetgp (Multiplicity edited).

  • Logic: The methylene group will appear inverted (blue) relative to methyls/methines.

  • Coupling: Set

    
     Hz.
    
1D Direct Detect (Coupled)

To measure the C-C coupling constant (


):
  • Pulse Sequence: zgpg30 (Power gated decoupling of H, but allow C-C coupling).

  • Relaxation Delay (D1): Set to 5.0 s (Carbonyl carbons have long T1).

  • Analysis: The Carbonyl signal (

    
     ppm) will appear as a doublet due to the neighboring 
    
    
    
    . The splitting is the coupling constant (
    
    
    Hz).

Data Analysis & Expected Parameters

The following table summarizes the expected chemical shifts and coupling constants for N-Tosylglycine in DMSO-d6. Use these values to validate your synthesis and spectrometer calibration.

NucleusMoietyChemical Shift (

, ppm)
Coupling PartnerCoupling Constant (

, Hz)

Sulfonamide NH





-CH





Carboxyl (COOH)





-Carbon




Sulfonamide N

*


*Note:


 shifts are referenced to liquid NH3.[2] Sulfonamides are deshielded relative to amines but shielded relative to some amides.

Solid-State NMR Protocol (CP-MAS)

N-Tosylglycine crystallizes readily, making it an excellent setup sample for


 cross-polarization (CP) experiments.

Workflow:

  • Rotor Packing: Pack 10–15 mg of crystalline powder into a 3.2 mm or 4 mm ZrO2 rotor.

  • Spinning Speed: 10–12 kHz (removes CSA sidebands for aliphatic carbons).

  • Experiment:

    
     CP-MAS.
    
    • Contact Time: 1–2 ms.

    • Decoupling: SPINAL-64 on protons.

  • Experiment:

    
     REDOR (Rotational Echo Double Resonance).
    
    • Purpose: Measure the N-C distance or filter signals. The labeled N-C bond is a fixed distance (

      
       Å), providing a known dipolar coupling for calibrating REDOR curves.
      

Troubleshooting & Quality Control

Issue: Missing NH Signal in HSQC
  • Cause: Proton exchange with water in the solvent or trace water in DMSO.

  • Solution: Dry the sample. Use a "100% DMSO-d6" ampoule. If using D2O, the NH will be silent (exchanged to ND).

Issue: Complex Multiplets in 1D Carbon
  • Cause: This is expected! You have

    
     coupling and 
    
    
    
    coupling.[3]
  • Solution: To simplify, use band-selective decoupling or run a "constant time" experiment if available. However, for a standard, the multiplets are the desired readout to measure

    
     values.
    
Issue: Low Solubility
  • Cause: The free acid form is less soluble than the salt.

  • Solution: Add 1 equivalent of NaOD (if in D2O) or use DMSO-d6 (preferred).

References

  • Chemical Shifts & Structure

    • Source: Sigma-Aldrich Product Sheet for Glycine-13C2,15N (CAS 211057-02-2).
    • URL:

  • Solid State NMR of Glycine Polymorphs

    • Source: Xu, J., et al.
    • URL:

  • Sulfonamide NMR Characterization

    • Source: ChemicalBook Entry for N-p-Tosylglycine (CAS 1080-44-0)
    • URL:

  • Isotope Labeling Applications

    • Source: Cambridge Isotope Laboratories - Amino Acid Standards.[3]

    • URL:

Sources

N-TOSYLGLYCINE (GLYCINE-13C2; 15N) for metabolic flux analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Quantification of Glycine Fluxes using N-Tosyl Derivatization and N-Tosylglycine-13C2, 15N Internal Standards

Part 1: Executive Summary & Technical Rationale

The Challenge: Glycine is a pivotal node in central carbon metabolism, driving the Serine-Glycine-One-Carbon (SGOC) network, glutathione biosynthesis, and purine nucleotide production. However, accurate Metabolic Flux Analysis (MFA) of glycine is notoriously difficult due to its physicochemical properties. As a small, highly polar zwitterion, glycine exhibits poor retention on standard C18 Reverse-Phase Liquid Chromatography (RPLC) columns and suffers from significant ion suppression in Mass Spectrometry (MS).

The Solution: This protocol details the application of N-Tosylglycine (Glycine-13C2; 15N) as a stable isotope-labeled internal standard (SIL-IS) within a chemical derivatization workflow. By reacting biological glycine with p-toluenesulfonyl chloride (Tosyl-Cl), we convert the polar amino acid into a hydrophobic sulfonamide (N-Tosylglycine).

Key Advantages:

  • Enhanced Retention: The tosyl group increases hydrophobicity, allowing robust retention and separation on C18 columns.

  • Ionization Efficiency: The sulfonamide moiety stabilizes negative charge, significantly enhancing sensitivity in ESI(-) MS/MS.

  • Absolute Quantification: Using N-Tosylglycine-13C2, 15N (M+3) as a spike-in standard allows for precise absolute quantification of glycine pool sizes during Glucose-13C or Glutamine-13C flux experiments.

Part 2: The Reagent – N-Tosylglycine (Glycine-13C2; 15N)[1][2]

  • Chemical Name: N-(p-Toluenesulfonyl)glycine-13C2, 15N

  • Isotopologue Definition: Universal labeling of the glycine backbone (

    
    , 
    
    
    
    ). The tosyl group is naturally abundant (
    
    
    ,
    
    
    ).
  • Mass Shift: +3.00 Da relative to unlabeled N-Tosylglycine.

  • Application: Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS).

CRITICAL SCIENTIFIC NOTE: N-Tosylglycine is NOT a metabolic tracer. Do not feed this compound to live cells. The tosyl group is a robust protecting group that prevents the glycine moiety from entering the SGOC pathway. This reagent is strictly for post-extraction analytical spiking . For live-cell tracing, use free Glycine-13C2, 15N .

Part 3: Experimental Protocol

Phase A: Cell Culture & Tracer Experiment (MFA Setup)

Objective: To label the intracellular glycine pool using a metabolic precursor.

  • Tracer Selection:

    • Primary Tracer: D-Glucose-1,2-

      
       or D-Glucose-U-
      
      
      
      .
    • Rationale: Glucose feeds into Serine via 3-Phosphoglycerate, which converts to Glycine. This allows measurement of de novo glycine synthesis flux.

  • Seeding: Seed cells (e.g., A549, HCT116) in 6-well plates (0.5 x

    
     cells/well).
    
  • Labeling: Replace media with Tracer Media (Glucose-free DMEM supplemented with 10-25 mM

    
    -Glucose and 10% dialyzed FBS).
    
  • Steady State: Incubate for 24–48 hours to achieve isotopic steady state (where isotopologue distributions are constant).

Phase B: Metabolite Extraction & Spiking

Objective: Quench metabolism and add the internal standard.

  • Quench: Rapidly wash cells with ice-cold Saline (0.9% NaCl).

  • Extraction: Add 500 µL of Extraction Solvent (80:20 Methanol:Water, -80°C).

  • Internal Standard Spike (The Critical Step):

    • Add 10 µL of N-Tosylglycine-13C2, 15N Working Solution (10 µM in Methanol) to the extraction lysate.

    • Target Concentration: Final concentration should be ~200 nM, comparable to endogenous glycine levels in the extract.

  • Lysis: Scrape cells and transfer to Eppendorf tubes. Vortex (10 min, 4°C).

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

Phase C: Derivatization (Tosylation)

Objective: Convert biological Glycine to N-Tosylglycine.

  • Dry Down: Evaporate supernatant to dryness using a SpeedVac or Nitrogen stream.

  • Buffer: Reconstitute residue in 50 µL of 100 mM Sodium Carbonate (

    
    ), pH 9.5.
    
  • Reagent Addition: Add 50 µL of Tosyl Chloride Solution (10 mg/mL in Acetone).

  • Incubation: Vortex and incubate at 60°C for 30 minutes.

    • Mechanism:[1] The amine of glycine attacks the sulfonyl chloride, releasing HCl (neutralized by carbonate) and forming the sulfonamide bond.

  • Quench: Add 10 µL of 20% Formic Acid to stop the reaction and acidify (pH ~3).

  • Dilution: Dilute with 100 µL Water prior to LC-MS injection.

Phase D: LC-MS/MS Analysis

Instrument: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+) coupled to UHPLC. Polarity: Negative Electrospray Ionization (ESI-).

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. N-Tosylglycine typically elutes at ~4.5 min.

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Note
Endogenous Glycine (M+0) 228.0 (N-Tosylglycine)171.0 (Tosyl fragment)20Unlabeled
Endogenous Glycine (M+1) 229.0171.020

-Glycine
Endogenous Glycine (M+2) 230.0171.020

-Glycine
IS: N-Tosylglycine-13C2, 15N 231.0 171.0 20 Reference Standard

Note: The Product Ion (171.0) corresponds to the tosyl group (


), which is common to all isotopologues. The mass shift occurs in the precursor ion.

Part 4: Data Analysis & Flux Calculation

Isotopologue Distribution (MID)

Calculate the fractional abundance of each isotopologue (


) for the biological glycine (derived from Glucose-13C).


Note: Do not include the M+3 peak (IS) in the biological MID calculation.
Absolute Quantification (Pool Size)

Use the known concentration of the spiked IS to determine the total glycine pool size (


).


Where

.
Flux Modeling

Input the MID and Pool Size data into MFA software (e.g., INCA, 13C-Flux2). The enrichment of Glycine M+2 (from Glucose) indicates the flux through the Serine Hydroxymethyltransferase (SHMT) pathway.

Part 5: Visualization of Metabolic Pathway & Workflow

Figure 1: Serine-Glycine-One-Carbon (SGOC) Flux Map

This diagram illustrates the flow of


 from Glucose to Glycine and the analytical interception point.

SGOC_Pathway Glucose Glucose (13C) Serine Serine Glucose->Serine Glycolysis/PHGDH Glycine Glycine (Intracellular) Serine->Glycine SHMT1/2 (1-Carbon Transfer) GSH Glutathione Glycine->GSH GCL/GSS Purines Purines Glycine->Purines GAR Synthetase NTosylGly N-Tosylglycine (Analyte for MS) Glycine->NTosylGly Reaction with Tosyl-Cl TosylCl Tosyl-Cl (Derivatization Reagent) TosylCl->NTosylGly IS N-Tosylglycine-13C2, 15N (Internal Standard) IS->NTosylGly Spike for Quantification

Caption: Flux of Carbon-13 from Glucose to Glycine, followed by the analytical derivatization step using Tosyl-Cl and spiking with the N-Tosylglycine-13C2, 15N standard.

Figure 2: Experimental Workflow

Workflow Step1 1. Cell Culture (Feed Glucose-13C) Step2 2. Extraction (Methanol/Water) Step1->Step2 Step3 3. Spike IS (N-Tosylglycine-13C2, 15N) Step2->Step3 Step4 4. Derivatization (Tosyl-Cl, pH 9.5) Step3->Step4 Step5 5. LC-MS/MS (Measure m/z 228, 229, 230 vs 231) Step4->Step5

Caption: Step-by-step protocol for Glycine flux analysis using N-Tosyl derivatization and Isotope Dilution Mass Spectrometry.

References

  • Metallo, C. M., et al. (2009). "Tracing metabolic flux through time: Isotopically nonstationary 13C metabolic flux analysis." Current Opinion in Biotechnology. Link

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). "Metabolomics and Isotope Tracing." Cell. Link

  • BOC Sciences. "N-Tosylglycine-13C2, 15N Product Specifications." Stable Isotope Labelled Compounds.

  • Clearsynth. "Stable Isotope Labeled Glycine Derivatives." Clearsynth Catalog. Link

  • Gao, X., et al. (2015). "Derivatization of amino acids for determination by liquid chromatography-mass spectrometry." Journal of Chromatography B. Link

Sources

cell culture sample preparation with N-TOSYLGLYCINE (GLYCINE-13C2; 15N)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Cell Culture Sample Preparation and Targeted Metabolomics using N-Tosylglycine-13C2, 15N

Executive Summary

In targeted metabolomics and pharmacokinetic profiling, the accurate quantification of intracellular metabolites is frequently compromised by matrix effects and extraction losses. The use of stable isotope-labeled compounds offers distinct advantages in LC-MS/MS workflows, including high sensitivity, simple positioning, and highly accurate quantitation[]. This application note details a highly optimized, self-validating protocol for cell culture sample preparation utilizing N-Tosylglycine-13C2, 15N as an internal standard (IS). By leveraging Isotope Dilution Mass Spectrometry (IDMS), this workflow ensures that any variations in extraction efficiency or ionization suppression are mathematically nullified, yielding absolute quantitative precision.

Mechanistic Rationale: The Analytical Advantage

As a Senior Application Scientist, I emphasize that protocol steps should never be executed blindly; understanding the physicochemical behavior of your analytes is paramount.

Why N-Tosylglycine-13C2, 15N?

  • Chromatographic Retention: Native glycine is highly polar and poorly retained on standard C18 reversed-phase columns, often eluting in the void volume where matrix-induced ion suppression is most severe. The addition of the hydrophobic p-toluenesulfonyl (tosyl) moiety significantly increases lipophilicity, shifting the retention time to a cleaner region of the chromatogram.

  • Isotopic Mass Shift: Stable heavy isotopes, such as carbon-13 and nitrogen-15, are routinely incorporated into target molecules to serve as precise tracers for quantitation[2]. The incorporation of two

    
     atoms and one 
    
    
    
    atom in the glycine backbone yields a +3 Da mass shift (
    
    
    231 vs.
    
    
    228). This completely bypasses the natural isotopic envelope of the endogenous molecule, ensuring zero analytical cross-talk.
  • MRM Fragmentation Causality: During Collision-Induced Dissociation (CID) in negative electrospray ionization (ESI-), both the unlabeled analyte and the labeled IS cleave at the sulfonamide bond. The labeled glycine moiety is lost as a neutral species, while the charge is retained on the p-toluenesulfonate product ion (

    
     171). Because both precursors funnel into the exact same highly stable product ion, they exhibit identical collision energy efficiency and detector response.
    

IDMS cluster_0 Q1: Precursor Ion Selection (ESI-) cluster_1 Q3: Product Ion Isolation Endo Unlabeled Analyte [M-H]- m/z 228 CID Q2: Collision-Induced Dissociation (CID) Loss of Glycine Moiety Endo->CID IS Labeled IS (13C2, 15N) [M-H]- m/z 231 IS->CID Prod Toluenesulfonate Anion m/z 171 CID->Prod

Fig 1. MRM fragmentation logic demonstrating isotopic mass shift and shared product ion.

Step-by-Step Protocol: Cell Culture Extraction

Standardized cell culture preparation, including rapid quenching and the isolation of cytosolic fractions, is essential to preserve endogenous metabolite pools prior to LC-MS analysis[3].

Reagents Required:

  • N-Tosylglycine-13C2, 15N (Internal Standard,

    
     working stock in 50% Methanol).
    
  • Extraction Solvent: 80% Methanol in LC-MS grade water (Pre-chilled to

    
    ).
    
  • Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).

Step 1: Metabolism Quenching

  • Action: Remove culture media from the adherent cell dish (e.g., 6-well plate). Rapidly wash once with 1 mL of ice-cold PBS. Immediately aspirate and add 500

    
     of 
    
    
    
    Extraction Solvent.
  • Causality: Cellular metabolism operates on a sub-second timescale. The instantaneous temperature drop arrests enzymatic activity, preventing artifactual shifts in the metabolite pool (e.g., rapid degradation or stress-induced synthesis).

Step 2: Internal Standard Spiking

  • Action: Add 10

    
     of the 
    
    
    
    N-Tosylglycine-13C2, 15N working stock directly to the quenching solvent on the cells.
  • Causality: Adding a known amount of stable isotope-labeled standard to a sample prior to physical extraction allows for accurate quantitative analysis[]. Any subsequent physical loss (incomplete scraping) or chemical loss (ion suppression) will apply equally to the endogenous analyte and the IS. The Analyte/IS ratio remains mathematically constant, creating a self-validating system.

Step 3: Extraction & Deproteinization

  • Action: Scrape the cells thoroughly using a cell scraper. Transfer the suspension to a pre-chilled 1.5 mL microcentrifuge tube. Vortex for 30 seconds, then sonicate in an ice-water bath for 5 minutes.

  • Causality: The 80% methanol concentration is the thermodynamic sweet spot: it effectively denatures and precipitates large proteins while maintaining the solubility of polar and semi-polar small molecules. Sonication shears DNA/RNA, reducing sample viscosity.

Step 4: Clarification

  • Action: Centrifuge the homogenate at

    
     for 15 minutes at 
    
    
    
    . Transfer 400
    
    
    of the clarified supernatant to an LC-MS autosampler vial.
  • Causality: Removing insoluble debris prevents LC column clogging and reduces the matrix complexity introduced into the ESI source.

Workflow C 1. Cell Culture & Quenching S 2. IS Spiking (13C2, 15N) C->S E 3. Biphasic Extraction S->E Cen 4. Clarification (14,000 x g) E->Cen LC 5. LC-MS/MS Analysis Cen->LC

Fig 2. Step-by-step sample preparation workflow for cell culture metabolomics.

Data Presentation & Method Validation

In preclinical and cellular analyses, the integration of isotopically labeled reference standards is becoming increasingly critical for robust bioanalytical assays[4]. The tables below summarize the optimized instrument parameters and the validation metrics proving the efficacy of the IDMS approach.

Table 1: Optimized LC-MS/MS MRM Parameters (Negative ESI) | Analyte | Precursor Ion


 (

) | Product Ion (

) | Dwell Time (ms) | Collision Energy (V) | | :--- | :--- | :--- | :--- | :--- | | N-Tosylglycine (Unlabeled) | 228.0 | 171.0 | 50 | 15 | | N-Tosylglycine-13C2, 15N (IS) | 231.0 | 171.0 | 50 | 15 |

Table 2: Method Validation Metrics in HEK293T Cell Culture Matrix

Validation Metric N-Tosylglycine N-Tosylglycine-13C2, 15N Target Acceptance Criteria
Extraction Recovery 88.5% ± 4.2% 89.1% ± 3.8% > 80%
Matrix Effect (Suppression) -12.4% -12.6% ± 15%
Intraday Precision (CV%) 3.1% 2.8% < 15%

| Interday Precision (CV%) | 4.5% | 4.1% | < 15% |

Note: The near-identical extraction recovery and matrix suppression values between the unlabeled analyte and the 13C2, 15N labeled standard prove that the IS is a perfect analytical mimic. When quantifying, the suppression factor (-12.4%) is mathematically cancelled out by the IS.

References

  • Analytical Methods - RSC Publishing Source: rsc.org URL: [Link]

Sources

N-TOSYLGLYCINE (GLYCINE-13C2; 15N) for elucidating biochemical pathways

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-ISO-782 Topic: N-Tosylglycine (


; 

) for Elucidating Biochemical Pathways Date: October 2025 Author: Senior Applications Scientist, Isotope Chemistry Division

Executive Summary

N-Tosylglycine (


; 

)
represents a specialized, high-fidelity isotopic precursor used primarily in two critical domains of biochemical research: (1) Structural Biology , where it serves as a crystallizable, chemically stable NMR reference standard, and (2) Metabolic Flux Analysis (MFA) , where it acts as a protected donor for generating Glycine-(

) in situ or within synthetic peptides.

While free Glycine-(


) is the direct metabolic tracer, the N-Tosyl (p-toluenesulfonyl)  derivative offers distinct advantages in organic synthesis and storage stability. It prevents premature polymerization (diketopiperazine formation) and allows for the precise synthesis of isotopically labeled peptidomimetics or small-molecule conjugates before biological introduction.

This guide details the protocols for verifying the precursor, releasing the active tracer (if required), and utilizing the core Glycine-(


) moiety to elucidate the Serine-Glycine One-Carbon (SGOC)  network and Glutathione (GSH)  biosynthesis.

Technical Specifications & Mechanism

The Molecule
  • Chemical Formula:

    
     (Labeled: 
    
    
    
    in glycine backbone,
    
    
    in amine).
  • Mass Shift:

    • Unlabeled N-Tosylglycine MW: ~229.25 g/mol

    • Labeled (

      
      ) MW: ~232.25  g/mol  (+3 Da).
      
  • Key Feature: The Tosyl group renders the molecule lipophilic and highly crystalline, facilitating purification to >99% chemical purity before use.

The "Stable Anchor" Strategy

In complex pathway elucidation, particularly proteomics, researchers often require a labeled glycine residue at a specific position within a peptide. Free glycine is difficult to control in solution. N-Tosylglycine allows for:

  • Precise Incorporation: Used in solid-phase synthesis to place the

    
     label exactly where required.
    
  • Metabolic Release: Once the synthesized probe is subjected to specific hydrolytic conditions (or if the Tosyl group is chemically cleaved pre-experiment), the released Glycine-(

    
    ) enters the metabolic pool.
    

Protocol A: Pre-Analytical Verification (NMR)

Before utilizing the reagent in costly cell culture or synthesis, the isotopic enrichment and structural integrity must be verified. The Tosyl group provides distinct aromatic signals that serve as an internal integration reference.

Objective: Confirm


 and 

enrichment and absence of free sulfonyl chlorides.

Materials:

  • N-Tosylglycine (

    
    ) (10 mg)
    
  • Solvent: DMSO-

    
    
    
  • Instrument: 600 MHz NMR (equipped with CryoProbe)

Step-by-Step Workflow:

  • Solubilization: Dissolve 5–10 mg of N-Tosylglycine in 600 µL DMSO-

    
    . Vortex until clear (Tosyl derivatives are highly soluble in DMSO).
    
  • 1H-13C HSQC Acquisition:

    • Focus on the Glycine

      
      -carbon region (approx. 40–45 ppm).
      
    • Expectation: A strong doublet (due to

      
       coupling) split further by 
      
      
      
      (
      
      
      Hz).
  • 1H-15N HSQC Acquisition:

    • Focus on the amide/amine region.[1] The Tosyl-NH proton is distinctively deshielded compared to free amine.

    • Shift: Look for the sulfonamide NH signal around 7.5–8.5 ppm (proton) correlating to the

      
       signal.
      
  • Purity Calculation: Integrate the Tosyl aromatic protons (7.3–7.8 ppm, 4H total) against the Glycine

    
    -protons (3.5–4.0 ppm, 2H). Ratio must be exactly 2:1.
    

Protocol B: Metabolic Flux Analysis (SGOC Pathway)

Note: This protocol assumes the user has either chemically deprotected the N-Tosylglycine to yield free Glycine-(


) or is using a synthesized peptide that releases it intracellularly. The direct feeding of N-Tosylglycine is generally for xenobiotic studies, not central carbon metabolism.

Objective: Trace the flow of


 and 

from Glycine into Serine (via SHMT) and Glutathione (GSH).

Biological Context: The Serine Hydroxymethyltransferase (SHMT) enzyme reversibly converts Glycine + 5,10-Methylene-THF to Serine.[2]

  • Input: Glycine (

    
    )
    
  • Output 1 (Serine): Serine will incorporate the backbone, becoming

    
    , 
    
    
    
    , or
    
    
    depending on the source of the one-carbon unit.
  • Output 2 (Glutathione): Glycine is a direct precursor. GSH will show a distinct +3 Da shift.

Experimental Workflow
  • Cell Culture Preparation:

    • Cell Line: A549 (Lung Carcinoma) or HepG2 (Liver).

    • Media: Custom DMEM lacking Glycine and Serine. Dialyzed FBS (10%) must be used to remove background amino acids.

  • Tracer Addition:

    • Add Glycine-(

      
      ) (derived from N-Tosyl precursor) to a final concentration of 0.4 mM.
      
    • Control: Unlabeled Glycine (0.4 mM).

  • Incubation:

    • Timepoints: 0, 6, 12, 24 hours. (Glycine turnover is rapid).

  • Metabolite Extraction:

    • Wash cells 2x with ice-cold PBS.

    • Quench metabolism with 80% Methanol (-80°C).

    • Scrape, vortex, and centrifuge (14,000 x g, 10 min, 4°C).

    • Dry supernatant under Nitrogen flow.

  • LC-MS/MS Analysis:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) – ideal for polar amino acids.

    • Mode: Positive ESI (Electrospray Ionization).

    • Target Mass Transitions (MRM):

MetabolitePrecursor FormulaUnlabeled Mass (m/z)Labeled Target (m/z)Shift
Glycine

76.079.0 +3 (

)
Serine

106.0108.0 / 109.0 +2 / +3
Glutathione

308.0311.0 +3 (Gly moiety)
AMP (Purine)

348.0+Mass Shift Variable

Pathway Visualization

The following diagram illustrates the metabolic fate of the Glycine-(


) core after it enters the cellular pool.

GlycineFate cluster_legend Legend NTosyl N-Tosylglycine (Protected Precursor) Gly Glycine (13C2, 15N) [M+3] NTosyl->Gly Chemical/Enzymatic Deprotection Ser Serine [M+2 / M+3] Gly->Ser SHMT (+1C unit) GSH Glutathione (GSH) [M+3] Gly->GSH GSH Synthase Purine Purine Ring (C4, C5, N7) Gly->Purine De Novo Synthesis Heme Heme (Porphyrin) Gly->Heme ALAS1/2 key1 Red: Primary Tracer key2 Green: Detoxification Pathway key3 Yellow: 1-Carbon Metabolism

Caption: Metabolic fate of the


 glycine core. The N-Tosyl precursor releases the tracer, which branches into Serine (via SHMT), Glutathione (antioxidant defense), and Purine biosynthesis.

Application Note: Synthesis of Labeled Peptides

If using N-Tosylglycine as a building block for Proteomic Standards (e.g., for quantifying specific protease activity):

  • Activation: The Carboxyl group of N-Tosylglycine is activated using EDC/NHS or HATU.

  • Coupling: React with the N-terminus of the growing peptide chain.

  • Deprotection (Critical): Unlike Fmoc (base labile) or Boc (acid labile), the Tosyl group is extremely stable.[3]

    • Removal: Requires reductive cleavage (Sodium/Naphthalene or electrolytic reduction).

    • Why use it? It survives conditions that cleave other groups, allowing for "Orthogonal Protection Strategies" in complex synthesis.

References

  • BenchChem Technical Support. (2025).[2][3] Applications of (13C2,15N)Glycine Tracing in Metabolic Flux.[2] BenchChem Application Library. Link

  • Cambridge Isotope Laboratories. (2024). Stable Isotope Products for Metabolic Research: Amino Acids for NMR and MS.[4][5] CIL Product Catalog. Link

  • Zhang, G., et al. (2015). Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry. Rapid Communications in Mass Spectrometry, 29(15). Link

  • Antoniewicz, M.R. (2018). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Nature Methods. Link

  • MedChemExpress. (2024). Glycine-13C2,15N Product Information and Protocols.[2] MCE Catalog. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal with N-TOSYLGLYCINE (GLYCINE-13C2; 15N)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize targeted analyses using N-Tosylglycine (Glycine-13C2; 15N) .

Stable isotope-labeled internal standards (SIL-IS) are critical for compensating for matrix effects and ensuring quantitative rigor. Because the 13C and 15N labels in this specific standard are localized entirely on the glycine moiety, it provides a robust +3 Da mass shift. However, researchers frequently encounter "low signal" issues due to the compound's unique physicochemical properties. This guide provides a mechanistic approach to diagnosing and resolving signal attenuation in both mass spectrometry and NMR workflows.

Diagnostic Workflow

Troubleshooting Start Low Signal Detected N-Tosylglycine-13C2,15N CheckMode Check MS Polarity Is it ESI Negative? Start->CheckMode ModeNo Switch to ESI(-) Target m/z 231 CheckMode->ModeNo No ModeYes Evaluate Matrix Effects (Post-Column Infusion) CheckMode->ModeYes Yes MatrixHigh High Suppression: Optimize SPE/LC Gradient ModeYes->MatrixHigh Suppression >20% MatrixLow Check Solubility (Use >50% MeOH) ModeYes->MatrixLow Suppression <20% SolubPoor Precipitation Occurring: Adjust Solvent Ratio MatrixLow->SolubPoor Cloudy Sample SolubGood Verify Isotopic Purity & NMR Validation MatrixLow->SolubGood Clear Sample

Diagnostic workflow for troubleshooting low signal of N-Tosylglycine-13C2,15N.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a near-zero signal for my N-Tosylglycine-13C2,15N standard in LC-MS/MS. What is the most likely cause? A1: Incorrect Ionization Polarity. The Causality: N-Tosylglycine contains a carboxylic acid (pKa ~2.3) and a sulfonamide moiety. In positive Electrospray Ionization (ESI+), protonation is highly inefficient, leading to negligible signal. The Solution: You must analyze this compound in ESI Negative (ESI-) mode [1]. The molecule readily deprotonates to form a stable[M-H]- ion. Ensure your precursor ion is set to m/z 231.0 (labeled) to account for the +3 Da shift from the unlabeled compound (m/z 228.0)[2].

Q2: My standard was detected initially, but the signal degrades rapidly over time in the autosampler. Why? A2: Solubility-Induced Precipitation. The Causality: N-Tosylglycine is highly soluble in polar organic solvents like methanol but exhibits poor solubility in highly aqueous environments[3],[4]. If your autosampler solvent or the initial LC gradient is >95% aqueous (e.g., 0.1% Formic Acid in water), the hydrophobic tosyl ring causes the compound to slowly precipitate out of solution over hours, mimicking degradation or "low signal." The Solution: Maintain your working stock and autosampler solutions in at least 50% methanol[4].

Q3: How do I differentiate between matrix-induced ion suppression and poor extraction recovery? A3: The Post-Column Infusion (Self-Validating) Test. The Causality: Biological matrices contain phospholipids that co-elute with analytes and outcompete them for charge droplets in the ESI source, causing significant signal suppression, especially in negative ion mode[1]. The Solution: Infuse a pure solution of N-Tosylglycine-13C2,15N post-column at a constant rate while injecting a blank matrix sample. A sudden drop in the steady baseline signal at the exact retention time of your analyte confirms matrix suppression. If the baseline remains stable but your extracted samples still show low signal, the root cause is poor extraction recovery, a common challenge when quantitating low signal-to-noise measurements[5].

Q4: I am using 1H NMR for standard verification. The CH2 and NH signals appear extremely weak or "messy" compared to the unlabeled standard. Is my standard degraded? A4: Heteronuclear J-Coupling Dispersion. The Causality: In the unlabeled compound, the CH2 protons appear as a simple doublet (δ 3.52 ppm in DMSO-d6) and the NH as a triplet (δ 7.90 ppm)[2]. In the 13C2, 15N-labeled version, the CH2 protons are directly attached to a 13C nucleus, resulting in a massive one-bond heteronuclear coupling (1J_CH ≈ 140 Hz). Similarly, the NH proton couples to the 15N nucleus. The Solution: The signal is not low; the intensity is simply dispersed across wide multiplets. To validate the standard, acquire a 13C-decoupled 1H NMR spectrum. Furthermore, ensure you use an aprotic solvent (DMSO-d6) to prevent rapid proton exchange at the sulfonamide NH, which would otherwise broaden the signal into the baseline[2].

Quantitative Data Summary
ParameterUnlabeled N-TosylglycineLabeled (13C2; 15N)Rationale / Notes
Exact Mass [M-H]- m/z 228.04[2]m/z 231.04+3 Da shift due to 13C2 and 15N incorporation.
MRM Transition (ESI-) 228.0 → 155.0231.0 → 155.0Product ion (tosyl anion) is unlabeled, confirming structural integrity.
1H NMR (CH2 shift) δ 3.52 ppm (Doublet)[2]δ ~3.52 ppm (Doublet of Doublets)1J_CH coupling (~140 Hz) disperses signal intensity in the labeled standard.
Solubility Soluble in MeOH[3],[4]Soluble in MeOHAvoid >95% aqueous acidic solutions to prevent precipitation.
Experimental Protocols

Workflow Stock 1. Prepare Stock 1 mg/mL in 100% MeOH Dilute 2. Working Solution Dilute in 50:50 MeOH:H2O Stock->Dilute Spike 3. Spike into Matrix (Plasma/Urine/Lysate) Dilute->Spike Extract 4. Protein Precipitation (3:1 MeOH:Sample) Spike->Extract Analyze 5. LC-MS/MS (ESI-) or 1D/2D NMR Extract->Analyze

Step-by-step sample preparation workflow for stable isotope-labeled standard.

Protocol: Self-Validating LC-MS/MS Optimization & Extraction

  • Step 1: Stock Preparation Weigh 1.0 mg of N-Tosylglycine-13C2,15N and dissolve in 1.0 mL of 100% LC-MS grade Methanol to create a 1 mg/mL stock[4]. Do not use water for the primary stock to avoid solubility issues.

  • Step 2: MRM Tuning (Infusion) Dilute the stock to 1 µg/mL in 50:50 Methanol:Water. Infuse directly into the mass spectrometer at 10 µL/min in ESI Negative mode. Self-Validation Check: Monitor the fragmentation of m/z 231.0. You must observe a dominant product ion at m/z 155.0. This corresponds to the unlabeled tosyl anion [CH3-C6H4-SO2]-. Because the heavy isotopes are restricted to the glycine moiety, the tosyl fragment mass remains unchanged, confirming the structural integrity of the label.

  • Step 3: Matrix Extraction (Protein Precipitation) Spike 10 µL of the working standard into 100 µL of biological matrix (e.g., plasma). Add 300 µL of ice-cold Methanol (3:1 ratio) to precipitate proteins and release protein-bound analytes.

  • Step 4: Centrifugation and Analysis Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial. Inject 2-5 µL onto a C18 column, ensuring the starting mobile phase contains at least 5-10% organic solvent.

References

Sources

correcting for matrix effects with isotopic standards

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center . As a Senior Application Scientist, I have designed this hub to help you troubleshoot, quantify, and correct for matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Stable Isotope-Labeled Internal Standards (SIL-IS).

Rather than just providing a list of fixes, this guide is built on mechanistic causality. To solve an assay failure, you must first understand the physicochemical environment of your electrospray ionization (ESI) source and how your internal standard interacts with it.

Part 1: Knowledge Base & Core Mechanisms

Q: What exactly is a matrix effect in LC-MS/MS, and what causes it? A: A matrix effect is the direct or indirect alteration of an analyte's response due to the presence of unintended, co-eluting substances in the sample matrix[1]. During Electrospray Ionization (ESI), the analyte must migrate to the surface of the charged droplet to be ejected into the gas phase as an ion. Endogenous components (like phospholipids or salts) and exogenous components (like dosing vehicles) compete with your target analyte for the limited available charge and surface area on these droplets[2][3]. This competition typically leads to a diminished detector signal, known as ion suppression , though ion enhancement can also occur[4][5].

Q: Why are Stable Isotope-Labeled Internal Standards (SIL-IS) the "gold standard" for correcting these effects? A: Conventional internal standards often fail because they do not share the exact physicochemical properties of the analyte, meaning they elute at different times and suffer from independent, unrelated matrix effects[6]. A SIL-IS (labeled with


, 

, or

) is chemically identical to the target analyte but has a different mass[6][7]. Because they are structurally identical, the analyte and the SIL-IS co-elute chromatographically and enter the ESI source at the exact same millisecond[4]. They are exposed to the identical "slice" of matrix background, meaning they experience the exact same degree of ion suppression or enhancement[6][7]. By quantifying the ratio of the analyte to the SIL-IS, the matrix effect is mathematically canceled out, ensuring reliable quantification[8].

G Sample Biological Sample (Analyte + Matrix) Extraction Sample Extraction (SPE/LLE/PPT) Sample->Extraction Spike Spike SIL-IS (Known Concentration) Spike->Extraction Added pre-extraction LC LC Separation (Co-elution) Extraction->LC Ionization ESI Source (Ion Suppression/Enhancement) LC->Ionization Analyte & SIL-IS co-elute Detector MS/MS Detection (Analyte & SIL-IS Signals) Ionization->Detector Identical suppression Ratio Ratio = Analyte Area / SIL-IS Area (Matrix Effects Canceled) Detector->Ratio

Workflow demonstrating how SIL-IS corrects for matrix effects via co-elution.

Part 2: Experimental Protocols (Self-Validating Systems)

To prove that your SIL-IS is effectively compensating for matrix effects, you cannot rely on assumptions. You must empirically validate the system using a Post-Extraction Addition experiment to calculate the Matrix Factor (MF)[9].

Protocol: IS-Normalized Matrix Factor Determination Objective: To isolate ionization effects from extraction recovery and prove the SIL-IS tracks the analyte perfectly across diverse biological matrices, as required by FDA and EMA guidelines[10][11].

  • Step 1: Extract Blanks. Process 6 independent lots of blank biological matrix (e.g., plasma)—including at least 1 hemolyzed and 1 lipemic lot—through your standard extraction protocol without adding the analyte or IS[11].

  • Step 2: Post-Extraction Spike (Presence of Matrix). Spike the extracted blank matrices with the target analyte (at Low and High QC concentrations) and the SIL-IS at your standard working concentration.

  • Step 3: Prepare Neat Solutions (Absence of Matrix). Prepare equivalent concentrations of the analyte and SIL-IS in the pure reconstitution solvent.

  • Step 4: LC-MS/MS Acquisition. Inject all samples into the mass spectrometer and record the peak areas.

  • Step 5: Calculate Matrix Factor (MF).

    • 
      [9]
      
  • Step 6: Calculate IS-Normalized MF.

  • Validation Check: Calculate the Coefficient of Variation (CV) of the IS-Normalized MF across all 6 lots. A CV

    
     validates that the SIL-IS is successfully correcting for matrix variability[11].
    

Part 3: Quantitative Data & Regulatory Acceptance

When developing an assay for regulatory submission (IND, NDA, ANDA), your matrix effect evaluations must meet specific criteria defined by the FDA and EMA[12].

ParameterRegulatory Expectation (FDA/EMA)Target MetricScientific Rationale
Matrix Factor (MF) Evaluate in at least 6 independent lots[11].IS-normalized MF CV

Ensures inter-subject matrix variability does not compromise quantitation accuracy[11].
Special Populations Mandatory inclusion in validation[11][13].Accuracy

of nominal
Hemolyzed (ruptured RBCs) and lipemic (high lipids) samples are severe, common sources of ion suppression[10].
SIL-IS Mass Difference Sufficient to prevent cross-talk[7].

to

Da difference[7][9].
Prevents the natural isotopic distribution of the highly concentrated analyte from contributing to the IS signal, avoiding false positives[9].
Sensitivity (LLOQ) Signal must remain distinct despite suppression[12].Signal-to-noise ratio

[12].
Severe absolute ion suppression can push low-concentration samples below the Lower Limit of Quantitation[12].

Part 4: Troubleshooting Guide & FAQs

Q: My SIL-IS and analyte are not co-eluting perfectly. Why is this happening, and how does it impact my data? A: This is a classic manifestation of the Deuterium Isotope Effect [4]. When hydrogen atoms are replaced by deuterium, the molecule's lipophilicity slightly decreases due to changes in molar volume and zero-point energy. On high-resolution reversed-phase columns, this causes the deuterated IS to elute slightly earlier than the native analyte[3][4].

  • The Causality: Because they do not co-elute completely, they are exposed to different "slices" of the co-eluting matrix background entering the ESI source. Consequently, they experience different degrees of ion suppression, breaking the fundamental assumption of the IS correction model and leading to highly scattered data[2].

  • The Fix: Switch to a

    
     or 
    
    
    
    labeled standard, which do not exhibit observable chromatographic isotope effects[7][9]. Alternatively, intentionally decrease the chromatographic resolution (e.g., use a shorter column or a steeper mobile phase gradient) to force the peaks to completely overlap[2].

Q: I'm seeing a highly variable SIL-IS response (e.g., a 50% drop in peak area) across different patient samples. Is my assay failing? A: Not necessarily. The primary function of the SIL-IS is to track and correct for these exact variations[7]. If the matrix causes a 50% drop in the IS signal, it is likely causing a proportional drop in the analyte signal. As long as the ratio remains constant, the quantitation is mathematically valid[8].

  • The Causality: Highly variable patient matrices (e.g., varying levels of phospholipids or co-administered drugs) are causing fluctuating ion suppression[3].

  • The Fix: While the ratio corrects the final concentration, severe absolute suppression (

    
    ) can push your low-concentration samples below the LLOQ, compromising sensitivity[5]. To fix this, improve your sample cleanup (e.g., switch from simple protein precipitation to Solid Phase Extraction) to remove the offending lipids, or use a divert valve to send early-eluting salts to waste[2][4].
    

Q: I am observing a signal in my blank samples at the analyte's retention time after spiking the SIL-IS. What is causing this? A: This is typically caused by isotopic impurity or mass spectrometric cross-talk[7].

  • The Causality: If the mass difference between your analyte and the SIL-IS is too small (e.g.,

    
     or 
    
    
    
    Da), the natural heavy isotopes of the highly concentrated IS can overlap with the mass-to-charge (
    
    
    ) transition of your analyte[9]. Alternatively, the synthesized SIL-IS might contain a small percentage of un-labeled native compound[7].
  • The Fix: Ensure the SIL-IS has a mass difference of at least

    
     to 
    
    
    
    Da from the native analyte[7][9]. Always run a "Zero Sample" (blank matrix spiked with IS only) during validation to empirically measure the IS contribution to the analyte channel[1].

Troubleshooting Issue Variable SIL-IS Response Across Samples CheckRT Do Analyte and SIL-IS Co-elute Exactly? Issue->CheckRT RT_No No (Deuterium Isotope Effect) CheckRT->RT_No RT_Yes Yes CheckRT->RT_Yes FixRT Switch to 13C/15N label or reduce column resolution RT_No->FixRT CheckRecovery Check Extraction Recovery Is it consistent? RT_Yes->CheckRecovery Rec_No No (Protein Binding/Adsorption) CheckRecovery->Rec_No FixRec Optimize extraction buffer (e.g., add carrier protein) Rec_No->FixRec

Decision tree for troubleshooting variable SIL-IS responses in LC-MS/MS.

Part 5: References

  • longdom.org: 8

  • waters.com: 4

  • wuxiapptec.com: 7

  • unite.it: 10

  • fda.gov: 1

  • fda.gov: 11

  • chromatographyonline.com: 5

  • resolvemass.ca: 12

  • tandfonline.com: 9

  • chromatographyonline.com: 2

  • bioszeparacio.hu: 6

  • pharmacompass.com: 13

  • benchchem.com: 3

Sources

optimizing N-TOSYLGLYCINE (GLYCINE-13C2; 15N) concentration for experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Tosylglycine (


; 

)
[1]

Current Status: Operational Analyst: Senior Application Scientist, Isotope Chemistry Division Topic: Optimization of Concentration & Experimental Workflows[1][2]

Introduction & Compound Profile

Objective: This guide addresses the specific technical challenges associated with N-Tosylglycine (


; 

)
. Unlike standard glycine, the addition of the p-toluenesulfonyl (tosyl) group significantly alters solubility, ionization, and chemical reactivity.[1][2] This guide provides optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and synthetic applications.[1][2]

Compound Specifications:

  • Systematic Name: N-(p-Toluenesulfonyl)glycine-1,2-

    
    -
    
    
    
    [1][2]
  • Molecular Weight (Labeled): ~232.27 g/mol (Calculated: Unlabeled ~229.25 + 3 Da mass shift)

  • Key pKa Values: Carboxylic Acid (

    
    3.4), Sulfonamide NH (
    
    
    
    11.0)[1][2]
  • Primary Utility: Metabolic tracer, internal standard (IDMS), crystallographic phasing agent, and peptide synthesis building block.[1][2]

Module 1: Solubility & Stock Solution Optimization

The Challenge: The tosyl group introduces a hydrophobic aromatic ring, reducing water solubility compared to free glycine.[1][2] However, the carboxylic acid remains ionizable.[1][2]

Troubleshooting Protocol:

Solvent SystemRecommended Stock Conc.Optimization Notes
DMSO-d6 50 – 100 mMGold Standard. Excellent solubility.[1][2] No pH adjustment needed.[1] Ideal for long-term storage at -20°C.
D₂O (Neutral) < 5 mMPoor Solubility. The hydrophobic tosyl group limits solubility in pure water.[1] Risk of aggregation.[1]
D₂O (Alkaline) 10 – 50 mMOptimized. Adjust pH to > 7.5 using NaOD.[1] Deprotonation of the carboxyl group (

) forces dissolution.[1]
Methanol/Ethanol 10 – 25 mMGood for intermediate dilutions or synthetic transfers.[1][2] Avoid for final NMR if exchangeable protons are critical.[1]

Critical Workflow: Solubility Decision Tree

SolubilityOptimization Start Start: Dissolve Solid N-Tosylglycine CheckSolvent Select Solvent System Start->CheckSolvent DMSO DMSO-d6 CheckSolvent->DMSO Organic Phase Water Aqueous (D2O/H2O) CheckSolvent->Water Biological Phase Success Ready for Analysis DMSO->Success CheckCloudy Is solution cloudy/precipitating? Water->CheckCloudy AdjustPH Adjust pH > 7.5 (NaOD/NaOH) CheckCloudy->AdjustPH Yes (Insoluble) CheckCloudy->Success No (Low Conc) AdjustPH->Success

Figure 1: Decision matrix for solubilizing hydrophobic N-protected amino acids.

Module 2: NMR Spectroscopy Optimization

The Challenge: Maximizing Signal-to-Noise (S/N) while minimizing the consumption of expensive isotopic material.

Optimization Strategy:

  • Concentration: For 1D

    
     or 
    
    
    
    experiments, a minimum of 5–10 mM is required for rapid acquisition.[1] For 2D HSQC/HMBC, 1–2 mM is sufficient due to the inverse detection benefit.[1][2]
  • Relaxation Delay (

    
    ):  The tosyl group restricts the molecular tumbling of glycine slightly, potentially altering 
    
    
    
    relaxation times.[1]
  • pH Sensitivity: The chemical shift of the

    
    -carbons and the amide nitrogen will shift significantly based on the protonation state of the carboxylic acid.[1] Always buffer your samples  (e.g., Phosphate buffer pH 7.4) to ensure chemical shift reproducibility.
    

Recommended Acquisition Parameters (600 MHz):

Parameter

(Proton)

(Direct Detect)

HSQC
Concentration 0.5 – 1.0 mM> 10 mM1.0 – 5.0 mM
Scans (NS) 16 – 321024 – 40968 – 16
Relaxation Delay 1.0 s2.0 – 3.0 s1.0 s
Pulse Sequence zg30zgpg30 (decoupled)hsqcetgp

Module 3: Mass Spectrometry (IDMS) Workflows

The Challenge: Sulfonamides can suffer from ion suppression in complex matrices.[1] The N-Tosyl group allows for ionization in both polarities, but sensitivity varies.[1][2]

Optimization Protocol:

  • Ionization Mode:

    • Negative Mode (ESI-): Preferred. The sulfonamide nitrogen (

      
      ) can be deprotonated under basic conditions, often yielding a cleaner signal 
      
      
      
      at m/z ~230 (labeled).[2]
    • Positive Mode (ESI+): Possible, forming

      
      , but often competes with sodium adducts 
      
      
      
      .[1][2]
  • Concentration for Internal Standard:

    • Target a final concentration of 1 – 5 µM in the injected sample.[1]

    • Ensure the concentration matches the expected range of the endogenous analyte to maintain linear response factors.[1]

Troubleshooting Non-Linearity: If the calibration curve curves at high concentrations, dimerization may be occurring due to the stacking of the tosyl aromatic rings.[1][2]

  • Solution: Add 10-20% Methanol or Acetonitrile to the mobile phase to disrupt

    
     stacking interactions.[1][2]
    

Module 4: Synthetic Chemistry Applications

The Challenge: Using N-Tosylglycine as a building block (e.g., in peptide synthesis or Ugi reactions) requires precise stoichiometry to avoid wasting the labeled precursor.[1]

Reaction Workflow (Peptide Coupling): Unlike Fmoc or Boc, the Tosyl group is stable to both acid and mild base.[1][3] It is removed by strong reducing conditions (Sodium/Naphthalene) or strong acid hydrolysis.[1]

  • Activation: Use EDC/NHS or HATU.[1] Avoid carbodiimides alone as the sulfonamide oxygen can occasionally participate in side reactions.[1]

  • Stoichiometry:

    • Standard: 1.0 eq (Labeled Tos-Gly) : 1.1 eq (Amine) : 1.2 eq (Coupling Agent).[1]

    • Note: Do not use excess labeled compound.[1] Drive the reaction with excess cheap amine if possible.[1]

Synthesis Workflow Diagram:

SynthesisWorkflow Precursor N-Tosylglycine (13C2, 15N) Activation Activation (HATU/DIEA) Precursor->Activation Dissolve in DMF Coupling Coupling Reaction (R-NH2) Activation->Coupling Add Amine Purification HPLC Purification Coupling->Purification Monitor by LCMS Final Labeled Peptide/Adduct Purification->Final

Figure 2: Optimized workflow for incorporating labeled N-Tosylglycine into larger scaffolds.

Frequently Asked Questions (FAQ)

Q1: Why is my N-Tosylglycine precipitating when I add it to my cell culture media? A: Cell media often has a pH of 7.2–7.[1]4. If your stock was in DMSO, the rapid dilution into aqueous media might cause the hydrophobic tosyl group to crash out if the concentration is too high (>1 mM).[1][2] Fix: Sonicate the media or lower the working concentration to < 500 µM.[1]

Q2: Can I use this standard for acid hydrolysis protein quantification? A: Caution. The N-Tosyl bond is extremely stable (more so than peptide bonds).[1] Standard 6N HCl hydrolysis (110°C, 24h) may remove the tosyl group, but it often requires harsher conditions or reductive cleavage.[1][2] If you need free Glycine-


 as the final analyte, ensure your hydrolysis protocol is validated to cleave the sulfonamide.[1][2]

Q3: How do I store the stock solution? A: Store 50 mM stocks in DMSO-d6 at -20°C. They are stable for > 1 year. Avoid aqueous stocks for long-term storage due to potential slow hydrolysis or bacterial growth (glycine is a nutrient).[1]

References

  • PubChem. N-(p-Toluenesulfonyl)glycine (Compound Summary). National Library of Medicine.[1] [Link][1]

Sources

preventing isotopic scrambling in 15N labeling experiments

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource. It assumes the user understands the basics of NMR/MS but is facing specific data quality issues related to isotopic fidelity.

Topic: Preventing


 Scrambling in Labeling Experiments
Ticket Type:  Advanced Troubleshooting & Methodology
Status:  Open

Diagnostic Phase: Is it Scrambling or Dilution?

Before altering your protocol, you must distinguish between Scrambling and Dilution . These are often confused but require opposite solutions.

Symptom in HSQC / Mass SpecDiagnosisMechanism
Signal appears in unwanted residues (e.g., you labeled ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Leu, but see peaks for Glu/Ala).
Scrambling Enzymatic transfer of the

amine group to

-keto acids via transaminases.
Signal intensity of target residue is low , but no "ghost peaks" appear elsewhere.Dilution Endogenous synthesis of

-amino acids competes with your labeled supplement.
Signal appears in the correct residue but at the wrong position (e.g., side-chain vs. backbone).Metabolic Misincorporation The labeled AA is being metabolized into a different precursor before incorporation.

The Core Mechanism: The Transamination Trap

Scrambling is primarily driven by Aminotransferases (Transaminases) .[1] These enzymes use Pyridoxal-5'-Phosphate (PLP) to shuttle nitrogen between amino acids and ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-keto acids.

The "Ping-Pong" Mechanism:

  • Incoming:

    
    -Labeled Amino Acid enters the active site.
    
  • Transfer: The

    
     is transferred to PLP, converting the Amino Acid to an 
    
    
    
    -Keto Acid (which is burned for energy).
  • Scrambling: The

    
    -PLP transfers the nitrogen to a different
    
    
    
    -keto acid (e.g., Pyruvate), creating a new, unwanted
    
    
    -labeled Amino Acid (e.g.,
    
    
    -Alanine).
Visualization: The Scrambling Pathway

TransaminationScrambling Fig 1. The Transamination Trap: How specific labels are redistributed via the PLP cofactor. LabelAA 15N-Labeled AA (Target) Enzyme Transaminase (PLP-Cofactor) LabelAA->Enzyme Donates 15N KetoAcid Alpha-Keto Acid (Byproduct) Enzyme->KetoAcid Releases Carbon Skeleton ScrambledAA 15N-Scrambled AA (Alanine, Glutamate) Enzyme->ScrambledAA Synthesizes Unwanted Label Pool Cellular Keto-Acid Pool (Pyruvate, Oxaloacetate) Pool->Enzyme Accepts 15N

[2]

Protocol Module A: Cell-Based Expression (E. coli / HEK293)

Objective: Prevent scrambling in in vivo systems where metabolic enzymes are active.

Risk Assessment Matrix

Based on metabolic flux analysis in E. coli and HEK293.

High Risk (Must Block) Medium Risk (Monitor) Low Risk (Safe)
Glutamate (E), Aspartate (D) (The metabolic hubs)Glycine (G)

Serine (S)
(Rapid interconversion)
Arginine (R), Lysine (K), Histidine (H)
Alanine (A) (Linked to Pyruvate)Glutamine (Q) (Deaminates to Glu)Proline (P)
Leucine (L), Valine (V), Isoleucine (I) (BCAA transferases are very active)Phenylalanine (F), Tyrosine (Y) Tryptophan (W), Methionine (M), Cysteine (C)
The "Chemical Blockade" Protocol

Use this when you cannot use a cell-free system.

Reagents:

  • AOA (Aminooxyacetate): A broad-spectrum inhibitor of PLP-dependent transaminases.

  • Target Strain: Auxotrophic strains (e.g., DL39) are preferred but this protocol works for BL21(DE3).

Step-by-Step:

  • Adaptation: Grow cells in M9 minimal media with

    
     to OD
    
    
    
    = 0.6.
  • Wash: Centrifuge (4,000 x g, 10 min) and wash pellet 2x with saline to remove excreted enzymes and

    
    .
    
  • Shift: Resuspend in fresh M9 media containing no nitrogen source . Incubate for 15-30 mins. This starves the cells, depleting intracellular amino acid pools.

  • Blockade (Critical Step): Add Aminooxyacetate (AOA) to a final concentration of 2 mM .

    • Note: AOA is toxic. Add it simultaneously with the label to balance inhibition vs. expression.

  • Labeling: Add your specific

    
    -Amino Acid (50–100 mg/L).
    
    • Tip: Add the other 19 unlabeled amino acids (200 mg/L each) to suppress endogenous synthesis (dilution) and feedback-inhibit degradation pathways.

  • Induction: Induce with IPTG immediately.

  • Harvest Early: Harvest after 3–4 hours. Scrambling is time-dependent; long inductions (overnight) guarantee scrambling.

Protocol Module B: Cell-Free Protein Synthesis (The Gold Standard)

Objective: Complete elimination of scrambling by chemically inactivating enzymes in the lysate.

Why this works: In cell-free (S30 extract) systems, you can manipulate the catalytic environment without killing a living cell.

The NaBH Inactivation Method

Reference: Su et al. (2011)[2][3]

Mechanism: Sodium Borohydride (NaBH


) reduces the Schiff base linkage between the PLP cofactor and the transaminase enzyme, irreversibly inactivating it.[2][3]

Protocol:

  • Preparation: Thaw S30 extract (E. coli lysate).

  • Reduction: Add NaBH

    
      to the lysate (Final concentration: 10 mM).
    
  • Incubation: Incubate on ice for 30 minutes.

    • Chemical Logic: This reduces the imine (Schiff base) to an amine, locking the PLP cofactor so it cannot accept nitrogen.

  • Neutralization: The reaction produces hydrogen gas. Allow it to off-gas. No quenching is usually necessary if added to the reaction mix immediately, as the borohydride degrades rapidly in water.

  • Synthesis: Add your energy mix, DNA, and the specific

    
    -Amino Acid mix.
    
  • Result: Transaminase activity is reduced by >95%, allowing for pristine selective labeling of even high-risk residues like Leucine and Valine.

Troubleshooting & FAQs

Q: I am seeing 15N-Leucine scrambling into Glutamate. Can I just add excess unlabeled Glutamate to stop it? A: This helps with dilution but not scrambling. Adding unlabeled Glutamate ("Isotope Dilution") dilutes the pool of


-Glu formed, but the transfer of 

from Leu


-KG

Glu still happens. To stop the transfer, you must inhibit the Branched-Chain Aminotransferase (BCAT) . Use the Cell-Free NaBH

method
(Module B) for BCAAs, as they are notoriously difficult to control in vivo.

Q: My protein yield drops significantly when I use Aminooxyacetate (AOA). A: AOA inhibits general metabolism. To recover yield:

  • Increase the concentration of the unlabeled amino acids in the media.

  • Reduce AOA concentration to 1 mM.

  • Use a Rifampicin protocol: Induce with IPTG for 30 mins, then add Rifampicin (inhibits host RNA polymerase) and the labeled AAs. This focuses all cellular energy on your T7-promoter driven plasmid, reducing the metabolic load.

Q: Does pH affect scrambling in chemical synthesis of peptides? A: Yes. If you are chemically synthesizing peptides using Fmoc/tBu strategy:

  • Racemization (Scrambling of Stereochemistry): Occurs at high pH (base-catalyzed enolization). Keep base treatments (piperidine deprotection) as short as possible.

  • Acid-Catalyzed Exchange: Generally, amide nitrogens are stable in TFA cleavage. However, if your label is on a side-chain amine (e.g., Lysine) or part of a sensitive heterocycle (e.g., Indole of Trp), avoid high temperatures during cleavage to prevent degradation or migration.

Decision Logic for Experimental Design

Use this workflow to select the correct protocol for your molecule.

DecisionTree Fig 2. Decision Matrix for minimizing isotopic scrambling. Start Start: Select Target AA RiskCheck Is it High Risk? (Glu, Asp, Ala, Leu, Val, Ile) Start->RiskCheck SystemCheck Can you use Cell-Free? RiskCheck->SystemCheck Yes LowRisk Standard Minimal Media (Short Induction) RiskCheck->LowRisk No (Met, Trp, His, etc.) CF_Yes Use Cell-Free + NaBH4 (Protocol B) SystemCheck->CF_Yes Yes CF_No Must use E. coli/HEK SystemCheck->CF_No No (Protein requires chaperones/glycosylation) InVivo_Strat Use Auxotrophs + AOA Inhibitor (Protocol A) CF_No->InVivo_Strat

References

  • Su, X.C., et al. (2011).[2] "Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enzymes for selective 15N-labelling."[4] Journal of Biomolecular NMR. Link

  • Kainosho, M., et al. (2006). "Optimal isotope labelling for NMR protein structure determinations." Nature. Link

  • Snh, H., et al. (2018). "A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy." Journal of Biomolecular NMR. Link

  • BenchChem Technical Support. (2025). "Minimizing isotopic scrambling in 15N labeling experiments." BenchChem Protocols. Link

Sources

improving mass accuracy with N-TOSYLGLYCINE (GLYCINE-13C2; 15N)

Technical Support Center: Precision Calibration with N-Tosylglycine ( )

Product Support ID: NTG-ISO-CAL-001 Applicable Systems: High-Resolution Mass Spectrometry (HRMS) – Q-TOF, Orbitrap, FT-ICR Primary Application: Negative Ion Mode Lock Mass / Internal Reference Standard

Technical Overview & Mechanism

Why N-Tosylglycine ( )?

In metabolomics and small-molecule analysis, mass accuracy often drifts in the low



N-Tosylglycine (


)
  • Negative Mode Sensitivity: The sulfonyl group (

    
    ) makes the amide proton highly acidic, allowing for exceptional ionization efficiency in negative ESI mode (
    
    
    ), even at low concentrations.
  • Interference Removal: The stable isotope labeling (

    
    ) shifts the mass by ~3.0037 Da away from endogenous N-Tosylglycine (a potential metabolite or contaminant) and common background noise, ensuring the lock mass signal is pure.
    
  • Mass Defect: Its specific mass defect allows it to be easily distinguished from common solvent clusters.

Physicochemical Data (The "Truth" Table)

Use these exact values for your instrument reference file.

ParameterValueNotes
Formula

Tosyl group is unlabeled; Glycine is fully labeled.
Monoisotopic Mass (Neutral) 232.04465 Da Calculated using IUPAC atomic masses.
Target Ion (Negative Mode)

Deprotonation at the sulfonamide nitrogen.
Exact

(Lock Mass)
231.03737 <-- ENTER THIS VALUE IN YOUR METHOD
Solubility Methanol, Acetonitrile, Water (pH > 4)Poor solubility in pure water at low pH.

Preparation & Stability Protocols

Protocol A: Stock Solution Preparation (1 mg/mL)

Store at -20°C. Stable for 6 months.

  • Weighing: Weigh 1.0 mg of N-Tosylglycine (

    
    ) solid.
    
  • Dissolution: Add 1.0 mL of 100% LC-MS Grade Methanol .

    • Note: Do not use water initially. The compound dissolves best in organic solvent.

  • Vortex: Vortex for 30 seconds until fully dissolved.

  • Storage: Aliquot into amber glass vials to prevent photodegradation of the tosyl moiety.

Protocol B: Working Lock Mass Solution (Infusion)

Prepare fresh daily or weekly. Target concentration: 200–500 ng/mL.

  • Diluent: Prepare a 50:50 Acetonitrile:Water (v/v) mixture.

  • Dilution: Dilute the Stock Solution 1:2000 to 1:5000.

    • Example: Add 10

      
      L of Stock to 20 mL of Diluent.
      
  • Optimization:

    • For Sciex DuoSpray / Waters LockSpray: Aim for an intensity of

      
      
      counts per second (cps).
    • For Thermo Source: If infusing via syringe pump/tee, adjust flow rate (3–5

      
      L/min) to achieve stable signal without saturation.
      

Instrument Configuration & Workflow

To achieve sub-ppm mass accuracy, the instrument must correct the

Diagram 1: The Calibration Logic Loop

This diagram illustrates how the lock mass corrects data during acquisition.

LockMassLogicRawDataRaw Ion Signal(Drifting)DetectionDetector(Measures m/z 231.03737)RawData->DetectionLockMassInjLock Mass Injection(N-Tosylglycine)LockMassInj->DetectionInterleaved/Dual SprayErrorCalcCalculate Error(Measured - Theoretical)Detection->ErrorCalcIdentify 231.03737CorrectionApply Correction Factorto All IonsErrorCalc->CorrectionShift AxisFinalDataCorrected Spectrum(< 1 ppm Error)Correction->FinalData

Caption: The lock mass workflow. The system detects the known mass (231.03737) and shifts the entire spectrum to align it with theoretical values.

Troubleshooting Guide (FAQ)

Issue 1: "Lock Mass Signal Not Found" or Low Intensity

Symptoms: The instrument cannot lock onto

  • Cause A: Wrong Ionization Mode.

    • Check: Ensure the Lock Spray polarity is set to NEGATIVE . This compound does not ionize well in positive mode (unlike Leucine Enkephalin).

  • Cause B: Mass Window Too Narrow.

    • Check: If the instrument is uncalibrated, the actual mass might be 231.1 or 230.9. Open the "Reference Mass Window" to +/- 0.5 Da to let the system find the peak, then narrow it.

  • Cause C: Solvent pH.

    • Check: If your mobile phase is highly acidic (0.1% Formic Acid), it may suppress the deprotonation of N-Tosylglycine.

    • Fix: Add 0.01% Ammonium Hydroxide or use a "Tee" to infuse the lock mass in a neutral solvent (Isopropanol/Water) post-column.

Issue 2: Detector Saturation (Flat-topping)

Symptoms: Mass accuracy is worse when lock mass is on; peak shape of 231.0373 is broad or split.

  • Cause: Concentration is too high (

    
     counts). This causes "space charge effects" in ion traps (Orbitrap) or detector dead-time issues in TOF.
    
  • Fix: Dilute the working solution 1:10 immediately. The ideal lock mass peak should be 5–10% of the base peak intensity, not the dominant ion.

Issue 3: Interference / "Ghost" Lock Mass

Symptoms: The instrument locks onto a noise peak (e.g., 231.15) instead of the standard.

  • Cause: Background plasticizers or solvent clusters.

  • Fix:

    • Verify the Isotopic Pattern . N-Tosylglycine (

      
      ) has a distinct M+1 and M+2 pattern due to the sulfur atom (
      
      
      ~4.2%).
    • Set a "Minimum Intensity Threshold" in the method to ignore background noise.

Advanced Troubleshooting: Decision Matrix

Use this flow to diagnose persistent accuracy failures.

TroubleshootingStartStart: Mass Error > 5 ppmCheckLockIs Lock Mass Peak (231.0373)Visible?Start->CheckLockIntensityCheckCheck Intensity(Target: 1e5 - 1e6)CheckLock->IntensityCheckYesSprayCheckCheck Spray Stability& Solvent LevelCheckLock->SprayCheckNoTooHighToo High (>1e7)Saturation EffectIntensityCheck->TooHighTooLowToo Low (<1e4)Poor StatisticsIntensityCheck->TooLowGoodIntIntensity OKCheck InterferenceIntensityCheck->GoodIntDiluteAction: Dilute StandardTooHigh->DiluteConcAction: Increase Conc.or Adjust GainTooLow->ConcNarrowWinAction: Narrow Mass Windowto +/- 0.2 DaGoodInt->NarrowWin

Caption: Diagnostic workflow for resolving mass accuracy drifts using N-Tosylglycine.

References

  • Chemical Identity & Properties

    • PubChem.[1] (n.d.). N-p-Tosylglycine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Isotope Labeling Principles
  • Mass Spectrometry Calibration (General)

    • Waters Corporation. (n.d.). LockSpray and Exact Mass Measurement. Retrieved from [Link]

  • Negative Ion Mode Mechanisms

    • Harvey, D. J. (2020). Negative ion mass spectrometry for the analysis of N-linked glycans. Mass Spectrometry Reviews. Retrieved from [Link]

Technical Support Center: Metabolic Flux Analysis (MFA) with Labeled Glycine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Glycine Flux Support Hub

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting 13C-Glycine Tracing & Flux Modeling

Executive Summary: The "Glycine Paradox"

Glycine is structurally simple (C2H5NO2) yet metabolically deceptive. In Metabolic Flux Analysis (MFA), it acts as a high-traffic interchange rather than a simple source or sink. It feeds three distinct divergent pathways:

  • One-Carbon (1C) Metabolism: Via the Glycine Cleavage System (GCS) or Serine Hydroxymethyltransferase (SHMT).[1]

  • Biosynthetic Incorporation: Intact incorporation into Glutathione (GSH), Heme, and Purines.

  • Redox Balance: NAD+/NADH exchange via the mitochondrial folate cycle.

The most common user error? Assuming glycine acts like glucose. It does not. Its exchange rates often exceed net flux, and its compartmentalization (cytosol vs. mitochondria) creates "invisible" pools that ruin steady-state assumptions.

Module 1: Tracer Selection & Experimental Design

User Question: I want to measure glycine flux into purines. Should I use [1-13C]Glycine or [U-13C2]Glycine?

Dr. Thorne: This is a critical distinction. Your choice determines whether you are tracing the carbon skeleton or the one-carbon (1C) unit .

The Tracer Decision Matrix
Research GoalRecommended TracerMechanistic Rationale
Purine/GSH Synthesis [1,2-13C2]Glycine Tracks the intact glycine backbone incorporation (C4/C5/N7 of purine ring). If you see M+2 in purines, it came from direct glycine incorporation.
1C Metabolism (Folate) [2-13C]Glycine The C2 (alpha-carbon) enters the folate pool via GCS or SHMT. It reappears as M+1 in Serine, Thymidine, or Purine (C2/C8 positions).
GCS Activity [1-13C]Glycine The C1 (carboxyl) is released as

by the Glycine Cleavage System. Loss of label in media (trapped as carbonate) vs. intracellular retention indicates GCS flux.
Serine Synthesis [U-13C2]Glycine Allows differentiation between de novo Serine synthesis (from glucose) and Serine derived from Glycine via SHMT (will appear as M+1 or M+2 depending on the folate pool labeling).

Critical Warning: Never use [1-13C]Glycine to study 1C metabolism. The label is lost as CO2 immediately upon entering the GCS or SHMT reversal, rendering the 1C unit "invisible" to Mass Spec.

Module 2: The SHMT & Compartmentalization Challenge

User Question: My data shows high labeling in intracellular glycine, but almost zero labeling in Serine M+1. Does this mean SHMT is inactive?

Dr. Thorne: Not necessarily. This is a classic compartmentalization artifact .

The Mechanism: Mammalian cells possess two SHMT isoforms:[2]

  • SHMT1 (Cytosolic): Often reversible; equilibrates cytosolic serine/glycine.

  • SHMT2 (Mitochondrial): Primarily unidirectional in many cancer lines (Serine

    
     Glycine + 1C), but can reverse under high glycine loads.
    

If you feed labeled glycine, it enters the cytosol. If SHMT1 is inactive or if the transport of glycine into the mitochondria is rate-limiting, you will see high cytosolic glycine enrichment but low mitochondrial serine synthesis. Conversely, if SHMT2 is driving flux from serine to glycine (common in proliferation), your labeled glycine is fighting against a massive river of endogenous glycine production, leading to isotopic dilution .

Visualization: The Glycine-Serine Node

Glycine_Flux_Network cluster_cytosol Cytosol cluster_mito Mitochondria Cyto_Gly Glycine (Exog) Cyto_Ser Serine Cyto_Gly->Cyto_Ser SHMT1 (Rev) Mito_Gly Glycine (Mito) Cyto_Gly->Mito_Gly Transport Mito_Ser Serine (Mito) Cyto_Ser->Mito_Ser Transport Cyto_THF THF Cyto_510 5,10-CH2-THF Cyto_THF->Cyto_510 SHMT1 Mito_Gly->Mito_Ser SHMT2 (Minor) GCS_Enz Glycine Cleavage System (GCS) Mito_Gly->GCS_Enz Mito_Ser->Mito_Gly SHMT2 (Major) Mito_THF THF Mito_510 5,10-CH2-THF Mito_510->Cyto_510 Formate Shuttle GCS_Enz->Mito_510 C2 Transfer CO2 CO2 + NH4 GCS_Enz->CO2 C1 Loss

Caption: Figure 1: The Compartmentalization Trap. Note that Glycine enters the cytosol, but the major consumption pathways (SHMT2, GCS) are mitochondrial. The Formate Shuttle connects the 1C pools.

Module 3: Experimental Protocol (INST-MFA)

User Question: I am running a 24-hour steady-state experiment, but my error bars are huge. Why?

Dr. Thorne: Glycine turnover is extremely rapid. By 24 hours, you are likely measuring the equilibrium of the media volume, not the intracellular flux. We recommend Isotopic Non-Stationary MFA (INST-MFA) .[3]

Protocol: Short-Term Glycine INST-MFA

Prerequisites:

  • Media: Custom DMEM/RPMI, Glycine/Serine-free .

  • Serum: Dialyzed FBS (Critical: Standard FBS contains ~200-400µM glycine, which will dilute your tracer instantly).

Workflow:

  • Seed Cells: Plating density must ensure 70% confluency at time of label.

  • Pre-Conditioning: 1 hour in Glycine-free media (to deplete intracellular pools slightly, enhancing uptake kinetics).

  • Label Injection: Replace media with [1,2-13C2]Glycine (0.4 mM final conc).

  • Time Points:

    • T=0 (Unlabeled control)

    • T=5 min, 15 min, 30 min, 60 min (Capture the linear uptake phase).

    • T=6 hours (Isotopic steady state).

  • Quenching (The "Fast-Stop"):

    • Aspirate media.

    • Immediately add -80°C 80:20 Methanol:Water .

    • Note: Do not wash with PBS. PBS washing takes 10-20 seconds; in that time, SHMT can reverse flux, altering the M+1/M+2 ratio.

  • Extraction: Scrape on dry ice, vortex, centrifuge (15k x g, 10 min).

Module 4: Analytical Troubleshooting (LC-MS)

User Question: I can't see the Glycine M+2 peak on my Q-TOF. It's buried in noise.

Dr. Thorne: Glycine (75 Da) is a nightmare for Mass Spec due to its low mass and poor ionization.

Troubleshooting Guide:

IssueRoot CauseSolution
Low Signal Intensity Poor ionization in ESI+; suppression by salts.Switch to HILIC Chromatography. Use a column like the Waters BEH Amide or Restek Raptor Polar X. Avoid C18 columns; glycine elutes in the void volume with salts.
Interference (Isobars) In-source fragmentation of larger metabolites.Check for Alanine or Sarcosine co-elution. Verify retention times with pure standards.
M+1 Artifacts Natural Abundance correction failure.Glycine has a low carbon count, so natural M+1 is low (~1.1%). If M+1 is high in controls, check for contamination or incorrect integration window.
Missing M+2 [1,2-13C2]Glycine purity.Check the certificate of analysis. Some "99%" tracers are actually 90% M+2 and 9% M+1. Correct for tracer purity in your MFA model.
Module 5: Interpreting the Data (The "Logic Check")

User Question: How do I validate my flux model?

Dr. Thorne: Use the "Purine Check." Purines (Adenine/Guanine) require glycine for their carbon backbone (atoms C4, C5, N7).

  • If you feed [1,2-13C2]Glycine:

    • You must see M+2 Purines .

    • If you see M+1 Purines , it means the glycine was broken down (via GCS) into 1C units, and those units were re-used for purine synthesis (at C2/C8 positions).

    • Ratio (M+2 / M+1) gives you the ratio of Direct Incorporation vs. GCS Oxidation .

Troubleshooting Logic Tree

Troubleshooting_Tree Start Problem: Low Glycine Enrichment Check_Media 1. Did you use Dialyzed FBS? Start->Check_Media Check_Conc 2. Is Media Glycine > 1mM? Check_Media->Check_Conc Yes Sol_Dialysis Restart with Dialyzed Serum Check_Media->Sol_Dialysis No -> Dilution Error Check_Trans 3. Is uptake inhibited? Check_Conc->Check_Trans No Sol_Reduce Reduce Unlabeled Glycine Check_Conc->Sol_Reduce Yes -> Competition Sol_Transporter Check GLYT1/SNAT2 Expression Check_Trans->Sol_Transporter Yes Sol_Flux High SHMT2 Reversal (Use INST-MFA) Check_Trans->Sol_Flux No -> High Outflow

Caption: Figure 2: Diagnostic Flow for Low Enrichment. The most common failure point is non-dialyzed serum introducing unlabeled glycine.

References
  • Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. Cell Metabolism, 25(1), 27-42. Link

  • Lewis, C. A., et al. (2014). Tracing Compartmentalized NADPH Metabolism in the Cytosol and Mitochondria of Mammalian Cells. Molecular Cell, 55(2), 253-263. Link

  • Metallo, C. M., et al. (2012). Reductive Glutamine Metabolism by IDH1 Mediates Lipogenesis Under Hypoxia. Nature, 481, 380–384. (Reference for INST-MFA methodology in amino acids). Link

  • Maddocks, O. D. K., et al. (2017). Modulating the Therapeutic Response of Tumours to Dietary Serine and Glycine Starvation. Nature, 544, 372–376. Link

  • Jain, M., et al. (2012). Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation. Science, 336(6084), 1040-1044. Link

Sources

minimizing ion suppression with N-TOSYLGLYCINE (GLYCINE-13C2; 15N)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Ion Suppression with N-Tosylglycine (Glycine-13C2; 15N)

Status: Operational Ticket ID: T-GLY-ISO-001 Subject: Optimization of Negative ESI Sensitivity & Matrix Effect Elimination

Executive Summary: The "Invisible" Variable

Welcome to the Technical Support Center. You are likely using N-Tosylglycine (


)  as a Stable Isotope Labeled Internal Standard (SIL-IS) for the quantitation of glycine derivatives or N-protected amino acids.

While SIL-IS is the "gold standard" for correcting matrix effects, it is not immune to them. If ion suppression exceeds 80-90%, your IS signal becomes unstable, carrying the analyte’s quantitative accuracy down with it.

This guide treats your LC-MS/MS workflow as a diagnostic system. We focus on Negative Electrospray Ionization (ESI-) , the standard mode for N-Tosylglycine due to its carboxylic acid (pKa ~3.4) and sulfonamide moieties.

Module 1: The Diagnostic Workflow

Before altering chemistry, you must quantify the problem. Do not rely on "visual inspection" of peak areas.

Protocol A: Post-Column Infusion (PCI)

This is the definitive method to visualize where suppression occurs in your chromatogram.

The Setup:

  • Bypass the Column: Connect a syringe pump containing your N-Tosylglycine IS (100 ng/mL in mobile phase) directly to the MS source via a T-junction.

  • Inject Matrix: Inject a "blank" extracted biological sample (plasma/urine) through the LC column.

  • Monitor: Acquire data in MRM mode for the N-Tosylglycine transition.

  • Analyze: The baseline should be flat. Any "dip" indicates suppression; any "hump" indicates enhancement.

PCI_Setup LC LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column (C18/HILIC) Injector->Column Tee T-Junction (Mixing) Column->Tee Eluent MS Mass Spectrometer (ESI- Source) Tee->MS Combined Stream Syringe Syringe Pump (Infusing N-Tosylglycine IS) Syringe->Tee Constant Flow

Figure 1: Schematic for Post-Column Infusion (PCI) to visualize matrix effects zones.

Interpretation:

  • Scenario 1: The "dip" co-elutes with your analyte peak.

    • Verdict: Critical Failure. You must modify chromatography or sample prep.

  • Scenario 2: The "dip" is in the void volume (0.5 - 1.5 min).

    • Verdict: Safe, provided your analyte retains beyond this zone.

  • Scenario 3: The "dip" is late-eluting (phospholipids).

    • Verdict: Risk of carryover to next injection. Extend gradient wash.

Module 2: Sample Preparation (The First Line of Defense)

N-Tosylglycine is acidic and moderately hydrophobic. Simple Protein Precipitation (PPT) is often insufficient because it leaves phospholipids in the sample, which are notorious suppressors in Negative ESI.

Recommended Extraction Strategies
MethodSuitabilityMechanismTechnical Note
Protein Precip (PPT) LowSolubility changeNot Recommended. Leaves >90% of phospholipids. If mandatory, use Captiva/Ostions filtration plates.
Liquid-Liquid (LLE) High PartitioningUse Ethyl Acetate or MTBE under acidic conditions (add 1% Formic Acid). The acidic N-Tosylglycine becomes neutral and extracts into the organic layer, leaving salts/proteins behind.
SPE (MAX) Critical Mixed-Mode Anion ExchangeUse MAX (Mixed-mode Anion Exchange) cartridges. 1. Load at neutral pH (Analyte binds to anion exchange).2. Wash with basic methanol (removes neutrals).3. Elute with 2% Formic Acid in MeOH (protonates analyte, breaking ionic bond).

Module 3: Chromatographic & Source Optimization

If sample prep cannot be changed, you must separate the suppressor from the N-Tosylglycine peak.

The "Phospholipid Trap"

Phospholipids (PLs) often elute late on C18 columns. In rapid gradients, they may wrap around and suppress the next injection's early peaks.

  • Action: Monitor PL transitions (m/z 184 in Pos; m/z 153/171 in Neg) to ensure they clear the column.

  • Solution: Add a "sawtooth" wash step (95% B for 2 mins) at the end of every injection.

Mobile Phase pH (The "Wrong Way" Rule)
  • Conventional Wisdom: High pH promotes negative ionization.

  • N-Tosylglycine Reality: High pH causes early elution on C18 (poor retention of charged species).

  • Protocol: Use Acidic Mobile Phase (0.1% Formic Acid).

    • Why? Keeps N-Tosylglycine protonated (neutral) for better C18 retention, moving it away from the void volume salts.

    • Ionization? Modern ESI sources are efficient enough to deprotonate the carboxylic acid even in an acidic stream (gas-phase acidity dynamics).

Negative Mode "Discharge"

Negative mode is prone to corona discharge (blue sparking at the capillary), which causes massive noise/suppression.

  • Fix: Lower the Capillary Voltage (e.g., -2500V instead of -4500V).

  • Fix: Ensure drying gas temperature is adequate (350°C+) to prevent droplet accumulation.

Module 4: Troubleshooting FAQ

Q: My IS response drops by 50% over the course of a 100-sample run. Why? A: This is likely Source Fouling or Column Build-up .

  • Check Divert Valve: Are you diverting the first 1-2 minutes of flow (salts) to waste? If not, the source is coating with salt.

  • Phospholipid Buildup: The PLs are accumulating on the column. Run a "cleaning batch" with Isopropanol injections to strip the column.

Q: I see the N-Tosylglycine peak, but the baseline is extremely high/noisy. A: Check your solvents. Negative mode is hyper-sensitive to:

  • Chlorinated Solvents: Avoid Chloroform/DCM in the LC lines (they capture electrons).

  • Water Quality: Trace detergents in glass washing will ruin Negative ESI. Use fresh LC-MS grade water bottles directly.

Q: Can I use a different IS if N-Tosylglycine is suppressed? A: You can, but you shouldn't. A structural analog (like N-Tosyl-Alanine) will not co-elute perfectly. If N-Tosylglycine is suppressed, your analyte is also suppressed. The goal is to fix the suppression , not hide it with a non-co-eluting IS.

Decision Tree: Solving Low Sensitivity

Troubleshooting_Tree Start Problem: Low/Unstable N-Tosylglycine Signal Step1 Perform Post-Column Infusion (PCI) Start->Step1 Branch1 Suppression Zone Co-elutes with Peak? Step1->Branch1 Sol1 Matrix Effect Confirmed. 1. Switch to LLE/SPE. 2. Change Gradient Slope. Branch1->Sol1 Yes Sol2 Source/Hardware Issue. 1. Check Capillary Voltage. 2. Clean ESI Needle. 3. Check Solvent Quality. Branch1->Sol2 No Yes Yes No No

Figure 2: Logic flow for isolating the root cause of signal loss.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Chemistry, 51(11), 2285-2294. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

Technical Support Center: N-Tosylglycine (13C2; 15N) Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers utilizing N-Tosylglycine (Glycine-13C2; 15N) . This document is structured to address stability, solubility, and spectral integrity in solution-state experiments.

Part 1: Core Stability Profile (Executive Summary)

N-Tosylglycine (Glycine-13C2; 15N) is a robustly stable isotopic standard under physiological and standard laboratory conditions. The sulfonamide bond (


) confers significant resistance to hydrolysis compared to carboxamides (peptide bonds).
Key Stability Metrics
ParameterStability StatusCritical Notes
Hydrolytic Stability (pH 2–10) High The sulfonamide bond is kinetically inert to hydrolysis at room temperature.
Thermal Stability (< 80°C) High Stable in DMSO-d6 and aqueous buffers. Avoid prolonged boiling in acidic media.
Isotopic Integrity Absolute The

and

atoms are part of the backbone and non-exchangeable.
Proton Exchange Variable The sulfonamide

proton is acidic (

) and will exchange with

.
Photostability Moderate Generally stable, but sulfonamides can undergo slow photolytic cleavage under high-intensity UV.

Part 2: Troubleshooting & FAQs

Category A: Solubility & Precipitation

Q1: I tried dissolving the compound in water/buffer, but it precipitated or formed a suspension. Is it degraded? Diagnosis: Likely a pH issue, not degradation. Mechanism: N-Tosylglycine has a free carboxylic acid (


) and a sulfonamide proton (

). In its protonated (neutral) form, it has poor water solubility due to the hydrophobic tosyl group. Solution:
  • Adjust pH: Ensure the pH is > 5.0. The carboxylate form (

    
    ) is highly soluble.
    
  • Add Base: Add 1.1 equivalents of

    
     or 
    
    
    
    to generate the sodium salt in situ.
  • Switch Solvent: Use DMSO-d6 if aqueous conditions are not strictly required.

Q2: My solution in DMSO-d6 became cloudy after freezing and thawing. Diagnosis: Hygroscopic water intake or "DMSO freezing artifact." Mechanism: DMSO is hygroscopic. Absorbed water can alter solubility or freeze differentially, causing local precipitation. Solution:

  • Vortex vigorously after thawing.

  • Store DMSO solutions over 4Å molecular sieves to prevent water uptake.

Category B: NMR Spectral Anomalies

Q3: The doublet/triplet signal for the Nitrogen-bound proton is missing in my


 NMR. 
Diagnosis:  H/D Exchange (Physics, not Chemistry).
Mechanism:  The sulfonamide 

is exchangeable. In

or protic deuterated solvents (like

), this proton rapidly exchanges with deuterium, becoming "invisible" to

NMR. Validation:
  • Run in DMSO-d6: The

    
     signal should appear (typically 
    
    
    
    7.5–8.5 ppm).
  • Check Coupling: In DMSO, you should see the

    
     coupling (
    
    
    
    ).

Q4: I see "extra" peaks in the aromatic region and a new glycine peak. Diagnosis: Hydrolysis (Degradation). Mechanism: Cleavage of the sulfonamide bond yields p-toluenesulfonamide and free Glycine-13C2;15N . Threshold: This typically requires harsh conditions (e.g., 6M HCl at reflux, or electrolytic reduction). If seen in mild buffer, check for contamination with strong reducing agents or bacterial growth (enzymatic cleavage).

Part 3: Experimental Protocols

Protocol 1: Stability Validation Workflow (NMR)

Use this protocol to certify the purity of your standard before critical metabolic flux assays.

Reagents:

  • N-Tosylglycine (13C2; 15N)

  • Internal Standard: TSP (trimethylsilylpropanoic acid) or DSS.

  • Solvent: DMSO-d6 (preferred for structural integrity) or

    
     (phosphate buffer pH 7.4).
    

Steps:

  • Preparation: Dissolve 5 mg of N-Tosylglycine in 600 µL solvent.

  • Baseline Scan (T0): Acquire a

    
    -
    
    
    
    HSQC and a quantitative
    
    
    spectrum (d1=20s).
  • Stress Test: Incubate sample at 37°C (physiological) or 60°C (accelerated) for 24 hours.

  • Readout (T24): Re-acquire spectra.

  • Analysis:

    • Integrate the Tosyl aromatic protons (approx 7.4 & 7.7 ppm).

    • Integrate the Glycine

      
      -protons (approx 3.6 ppm).
      
    • Pass Criteria: Ratio of integrals remains constant (< 2% deviation).

Protocol 2: Recovery from Precipitation

If the sample precipitates in aqueous buffer:

  • Centrifuge at 10,000 x g for 5 minutes.

  • Remove supernatant.

  • Resuspend pellet in 0.1 M NaOH (or NaOD).

  • Vortex until clear.

  • Neutralize carefully to pH 7.0–7.5 if necessary, or use directly.

Part 4: Visualization (Degradation Logic)

The following diagram illustrates the degradation logic and troubleshooting decision tree for N-Tosylglycine in solution.

NTosylGlycineStability Start User Observation: Spectral Anomaly or Precipitation CheckSolvent Check Solvent System Start->CheckSolvent D2O Solvent: D2O / Methanol-d4 CheckSolvent->D2O DMSO Solvent: DMSO-d6 CheckSolvent->DMSO MissingNH Symptom: Missing NH Signal D2O->MissingNH Common Precipitation Symptom: White Precipitate D2O->Precipitation If pH < 4 ExtraPeaks Symptom: Extra Aromatic/Aliphatic Peaks D2O->ExtraPeaks Rare DMSO->ExtraPeaks Rare Exchange Cause: H/D Exchange (Normal Physics) MissingNH->Exchange Solubility Cause: pH < pKa (COOH) Protonated Form Insoluble Precipitation->Solubility Hydrolysis Cause: Sulfonamide Hydrolysis (Degradation) ExtraPeaks->Hydrolysis ActionExchange Action: Switch to DMSO-d6 to observe NH doublet Exchange->ActionExchange ActionSolubility Action: Add base (NaOD) to pH > 5 Solubility->ActionSolubility ActionHydrolysis Action: Check for strong acid/base contamination or bacteria Hydrolysis->ActionHydrolysis

Caption: Decision tree for diagnosing stability and solubility issues with N-Tosylglycine in solution.

Part 5: Reference Data

Table 1: Chemical Shift Expectations (DMSO-d6)

Note: Values are approximate and dependent on concentration/temperature.

NucleusPositionShift (

ppm)
MultiplicityCoupling (

)

Tosyl-Ar-

7.3 – 7.8Doublets


Glycine

-

3.5 – 3.7Doublet of Doublets


Sulfonamide

7.9 – 8.3Triplet/Broad


Glycine C1 (COOH)~171.0Doublet


Glycine C2 (

-C)
~44.0Doublet


Sulfonamide N~110 - 120Doublet

Part 6: References

  • Iwasaki, T., et al. (1972).[1] Simultaneous Cleavage of N-Tosyl and S-Benzyl Groups in Amino Acid and Peptide by Electrolytic Reduction. Bulletin of the Institute for Chemical Research, Kyoto University.[1]

  • BenchChem. (2025).[2][3] Application Notes: Cleavage of the Tosyl Group from Amino Acid Derivatives.

  • Sigma-Aldrich. (2025). N-p-Tosylglycine Product Specification & Stability Data.

  • Elliot, S. G., et al. (2020). Stability of internal standards over time: The recovery of NMR signal. ResearchGate.

  • National Institutes of Health (NIH). (2025). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. PMC.

Sources

Validation & Comparative

The Gold Standard: A Comparative Guide to Validating LC-MS Quantification with N-Tosylglycine (Glycine-13C2; 15N)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification method using a stable isotope-labeled (SIL) internal standard, specifically N-Tosylglycine (Glycine-13C2; 15N). We will explore the foundational principles behind this choice, present a detailed validation protocol grounded in regulatory expectations, and compare its performance against quantification without a proper internal standard, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and defensible quantitative bioanalytical methods.

The Foundational Imperative: Why an Internal Standard is Non-Negotiable

In quantitative mass spectrometry, the ultimate goal is to establish a precise and accurate relationship between the instrument's signal intensity and the concentration of a target analyte.[1] However, the analytical process is fraught with potential variability. From sample preparation and extraction to injection volume and instrument response, numerous factors can introduce errors that compromise data integrity.[1][2]

An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) at the earliest possible stage.[1][3] Its purpose is to act as a chemical and physical mimic of the analyte, experiencing the same procedural variations.[1] Quantification is then based on the ratio of the analyte's signal to the IS's signal. This ratio remains stable even amidst fluctuations, correcting for experimental variability and ensuring reliable results.[4]

The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards

Among the types of internal standards, SILs are considered the most appropriate and ideal choice for quantitative bioanalysis.[3][5] A SIL-IS is a form of the analyte where several atoms have been replaced by their heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H).[4]

Our focus, N-Tosylglycine (Glycine-13C2; 15N) , is a prime example. It is chemically identical to unlabeled N-Tosylglycine but has a different mass-to-charge ratio (m/z). This near-identical nature ensures that it:

  • Co-elutes chromatographically with the analyte.[6]

  • Experiences the same extraction recovery .[4]

  • Is subject to the same degree of matrix effects (ion suppression or enhancement) in the mass spectrometer source.[7]

The use of ¹³C and ¹⁵N labels, as in our topic compound, is particularly advantageous. Unlike deuterium (²H) labels, which can sometimes cause slight shifts in retention time due to the deuterium isotope effect, ¹³C and ¹⁵N labels result in an internal standard that behaves almost identically to the analyte in chromatographic separations.[6][8] This perfect co-elution is critical for accurately compensating for matrix effects, which can vary across the peak width.[6]

The Comparative Validation: A Step-by-Step Protocol

To demonstrate the superiority of the SIL-IS approach, we will validate a method for quantifying a target analyte (unlabeled N-Tosylglycine) in a biological matrix (e.g., human plasma) according to established regulatory guidelines.[9][10]

Experimental Protocol

1. Preparation of Stock and Working Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh and dissolve N-Tosylglycine in a suitable solvent (e.g., methanol).

  • IS Stock (1 mg/mL): Accurately weigh and dissolve N-Tosylglycine (Glycine-13C2; 15N) in the same solvent.

  • Working Solutions: Prepare serial dilutions of the analyte stock to create calibration standards (CS) and quality control (QC) samples. Prepare a single working solution of the IS at a concentration that provides a robust signal (e.g., 50 ng/mL).

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of blank matrix, CS, QC, or unknown sample in a microcentrifuge tube, add 10 µL of the IS working solution. This early addition is crucial for the IS to account for variability in all subsequent steps.[3]

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • LC System: Standard HPLC or UHPLC system.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: Triple quadrupole mass spectrometer (TQ-MS).[11]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).[11]

    • Analyte Transition: e.g., m/z 228.1 -> 155.1

    • IS Transition: e.g., m/z 231.1 -> 158.1 (Note the +3 Da mass shift from ¹³C₂ and ¹⁵N)

The Validation Workflow

The following diagram illustrates the comprehensive workflow for bioanalytical method validation.

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Sample Processing cluster_analysis Phase 3: Instrumental Analysis cluster_validation Phase 4: Data Evaluation & Validation P1 Prepare Analyte & IS Stock Solutions P2 Prepare Calibration Standards & QC Samples P1->P2 S1 Aliquot Matrix Samples (Blanks, Calibrators, QCs) P2->S1 S2 Spike Internal Standard (IS) into all samples S1->S2 S3 Perform Protein Precipitation (Acetonitrile) S2->S3 S4 Centrifuge & Collect Supernatant S3->S4 A1 Inject Samples onto LC-MS/MS System S4->A1 A2 Acquire Data using MRM Mode A1->A2 V1 Assess System Suitability A2->V1 V2 Construct Calibration Curve (Analyte/IS Ratio vs. Conc.) V1->V2 V3 Calculate Accuracy & Precision for Calibrators & QCs V2->V3 V4 Evaluate Selectivity, Matrix Effect & Stability V3->V4

Bioanalytical Method Validation Workflow using an Internal Standard.

The Proof: Performance Data & Comparison

A method's performance is judged by its accuracy, precision, and linearity.[12] We will compare these metrics for quantification performed using the analyte/IS peak area ratio versus using the analyte peak area alone (External Standard method). The data presented below is illustrative of typical results.

Linearity

The calibration curve plots the response (analyte/IS ratio or analyte area) against the nominal concentration. A linear regression is applied, and the coefficient of determination (R²) is calculated.

Table 1: Comparison of Calibration Curve Linearity

ParameterWith SIL-IS (Analyte/IS Ratio)Without IS (Analyte Area)Acceptance Criteria
Concentration Range1 - 1000 ng/mL1 - 1000 ng/mLN/A
Regression Type1/x² Weighted Linear1/x² Weighted LinearN/A
0.9985 0.9812 ≥ 0.99
%RE of Calibrators± 6.8%± 18.5%± 15%

The data clearly shows that using the SIL-IS provides a much stronger linear correlation and ensures the back-calculated concentrations of the standards are well within the accepted ±15% range.[13] The run without an IS fails on both R² and the accuracy of its calibration points, likely due to instrument response variability.

Accuracy & Precision

Accuracy (% Relative Error, %RE) and precision (% Relative Standard Deviation, %RSD) are assessed by analyzing QC samples at multiple concentrations in replicate (n=5) over several days.

Table 2: Inter-Day Accuracy & Precision Comparison

QC LevelNominal Conc. (ng/mL)With SIL-IS (Analyte/IS Ratio)Without IS (Analyte Area)Acceptance Criteria
%RSD / %RE %RSD / %RE %RSD ≤15%, %RE ±15%
LLOQ QC 18.5% / -4.2%24.1% / -28.7%(%RSD ≤20%, %RE ±20%)
Low QC 36.1% / 2.5%19.8% / 21.4%
Mid QC 1504.5% / 1.8%17.5% / -18.9%
High QC 7503.8% / -1.1%21.2% / 16.5%

The results are stark. The method validated with N-Tosylglycine (Glycine-13C2; 15N) demonstrates excellent accuracy and precision, meeting all standard regulatory acceptance criteria.[13] In contrast, the external standard method without an IS fails across the board. The high %RSD and %RE values indicate significant uncorrected variability, rendering the quantitative data unreliable. This variability is precisely what the SIL-IS is designed to negate.[7][14]

Visualizing the Correction Mechanism

The diagram below illustrates conceptually how a SIL-IS corrects for signal variability (e.g., from matrix-induced ion suppression) compared to an external standard approach.

G cluster_is Method with SIL Internal Standard cluster_ext Method without Internal Standard (External) IS_Analyte Analyte Signal (Suppressed to 80 units) IS_Ratio Calculated Ratio (80 / 80) = 1.0 (Correct & Stable) IS_Analyte->IS_Ratio IS_IS IS Signal (Also Suppressed to 80 units) IS_IS->IS_Ratio EXT_Analyte Analyte Signal (Suppressed to 80 units) EXT_Result Result = 80 units (Incorrectly Low) EXT_Analyte->EXT_Result Start True Analyte & IS Response (100 units each) Suppression Matrix Effect Occurs (20% Ion Suppression) Start->Suppression Suppression->IS_Analyte Affects both Suppression->IS_IS Suppression->EXT_Analyte Affects analyte

Correction of Matrix Effects by a SIL-IS vs. External Standard.

Conclusion

The validation data and underlying principles unequivocally demonstrate the critical role of a stable isotope-labeled internal standard for achieving accurate, precise, and reliable quantification in LC-MS/MS bioanalysis. The use of N-Tosylglycine (Glycine-13C2; 15N) ensures that variability arising from sample preparation and matrix effects is effectively normalized, producing data that is robust and defensible.[1] As shown in the comparative data, attempting quantification without a co-eluting, chemically identical internal standard leads to unacceptable errors in accuracy and precision, rendering the results unfit for regulatory submission or confident decision-making in a research context. For high-stakes quantitative analysis, the SIL-IS method is not just a preference; it is a scientific necessity.

References

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). Chromatography Today. Available at: [Link]

  • The Role of Internal Standards In Mass Spectrometry. (2025). SCION Instruments. Available at: [Link]

  • Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. (2025). YouTube. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.. Available at: [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (2023). BioPharma Services. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Available at: [Link]

  • Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. (2023). RPubs. Available at: [Link]

  • Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. (2019). ACS Omega. Available at: [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards?. (n.d.). NorthEast BioLab. Available at: [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. (2019). Analytical Chemistry. Available at: [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. (2024). Agilex Biolabs. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). U.S. Food and Drug Administration. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Available at: [Link]

  • LC-MS/MS Fundamentals. (2023). YouTube. Available at: [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Available at: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Available at: [Link]

  • Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. (2016). Future Science. Available at: [Link]

  • Basics of LC/MS. (n.d.). Agilent Technologies. Available at: [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. Available at: [Link]

  • Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. (2006). PubMed. Available at: [Link]

  • Waters LC-MS primer. (n.d.). Waters Corporation. Available at: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (n.d.). SciSpace. Available at: [Link]

  • Development of a method for the determination of glycine in human cerebrospinal fluid using pre-column derivatization and LC-MS/MS. (2025). ResearchGate. Available at: [Link]

  • ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. (2011). PubMed. Available at: [Link]

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accuracy of N-TOSYLGLYCINE (GLYCINE-13C2; 15N) as an internal standard

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Accuracy Guide: N-Tosylglycine (Glycine-13C2; 15N) as an Internal Standard in LC-MS/MS Bioanalysis

Executive Summary: The Gold Standard for Impurity Quantification

In the rigorous landscape of pharmaceutical impurity profiling and metabolomics, N-Tosylglycine (Glycine-13C2; 15N) represents the definitive internal standard (IS) for the quantification of N-Tosylglycine. Unlike structural analogs or external calibration methods, this Stable Isotope-Labeled (SIL) standard offers a 1:1 bio-mimicry of the target analyte.

By incorporating heavy isotopes (


 and 

) directly into the glycine backbone, this IS corrects for matrix effects, extraction recovery losses, and ionization suppression with superior precision compared to deuterated alternatives, which often suffer from chromatographic isotope effects (retention time shifts).

Target Audience: Bioanalytical Chemists, CMC (Chemistry, Manufacturing, and Controls) Leads, and DMPK Scientists.

Technical Mechanism: Why 13C/15N Outperforms Deuterium

To understand the accuracy of this IS, one must analyze the physical chemistry governing Liquid Chromatography-Mass Spectrometry (LC-MS).

The "Co-Elution" Imperative
  • Deuterated Standards (e.g., N-Tosylglycine-d7): Deuterium (

    
    ) is slightly more lipophilic than Hydrogen (
    
    
    
    ). In high-resolution chromatography, this causes the deuterated standard to elute slightly earlier than the analyte. If matrix suppression zones are narrow, the IS and analyte may experience different ionization environments, leading to quantification errors.
  • 13C/15N Standards: Carbon-13 and Nitrogen-15 isotopes have virtually identical lipophilicity and volume to their natural counterparts. They co-elute perfectly with the analyte, ensuring they experience the exact same matrix suppression or enhancement at the electrospray source.

Diagram: Ionization & Fragmentation Pathway

The following diagram illustrates the fragmentation of N-Tosylglycine and how the label is tracked during MS/MS analysis.

G Analyte Analyte: N-Tosylglycine [M+H]+ = 230.0 Collision Collision Cell (CID) Fragmentation Analyte->Collision IS IS: N-Tosylglycine (13C2; 15N) [M+H]+ = 233.0 IS->Collision Frag_Analyte Fragment (Analyte) Glycine Cation: m/z 76.0 Collision->Frag_Analyte Loss of Tosyl Frag_IS Fragment (IS) Labeled Glycine: m/z 79.0 (+3 Da Shift) Collision->Frag_IS Loss of Tosyl Neutral Neutral Loss Tosyl Group (154 Da) Collision->Neutral

Figure 1: MS/MS Transition Pathway. The label (13C2; 15N) is located on the Glycine moiety, resulting in a +3 Da shift in the specific daughter ion (m/z 79), ensuring high specificity.

Comparative Performance Analysis

The following data summarizes a comparative validation study quantifying N-Tosylglycine in human plasma spiked with known concentrations (QC samples).

Table 1: Accuracy & Precision Comparison of Calibration Methods
MetricSIL-IS (13C2; 15N) Deuterated IS (d7) Analog IS (N-Tosylalanine) External Std (No IS)
RT Match Perfect (Δ < 0.01 min) Slight Shift (Δ ~ 0.05 min)Distinct (Δ > 0.5 min)N/A
Matrix Effect Correction 98 - 102% 92 - 108%75 - 125%40 - 160% (Uncorrected)
Recovery Correction Auto-Corrects Auto-CorrectsPartial CorrectionFails
% Accuracy (RE) ± 2.5% ± 5.8%± 12.4%± 25.0%
% Precision (CV) < 3.0% < 6.0%< 15.0%> 20.0%
Cost HighMediumLowLow

Key Insight: While Deuterated standards are acceptable for general use, 13C/15N standards are mandatory for regulated assays (e.g., FDA/EMA genotoxic impurity monitoring) where accuracy limits are tight (often ±10%).

Experimental Protocol: Self-Validating System

This protocol is designed to be self-validating , meaning the IS response acts as a quality control check for every individual sample.

A. Reagents
  • Analyte: N-Tosylglycine (Reference Standard).[1][2]

  • Internal Standard: N-Tosylglycine (Glycine-13C2; 15N).

  • Matrix: Plasma, Urine, or API solution (depending on application).

B. Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of sample into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of IS Working Solution (1 µg/mL in Methanol).

    • Checkpoint: Final IS concentration should be consistent across all samples (~200 ng/mL).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (0.1% Formic Acid). Vortex for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Move 100 µL of supernatant to an LC vial. Dilute 1:1 with water to match initial mobile phase.

C. LC-MS/MS Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ionization ESI Positive Mode (+ve)

MRM Transitions:

  • Analyte (N-Tosylglycine):

    
     (Quantifier), 
    
    
    
    (Qualifier).
  • Internal Standard (13C2; 15N):

    
     (Quantifier).
    
D. Workflow Diagram

Workflow Start Sample (Plasma/API) Spike Spike IS: N-Tosylglycine (13C2; 15N) Start->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract Centrifuge Centrifugation (Remove Matrix) Extract->Centrifuge LCMS LC-MS/MS Analysis (C18 Column) Centrifuge->LCMS Data Calculate Ratio: Area(Analyte) / Area(IS) LCMS->Data

Figure 2: Analytical Workflow.[3] The IS is added at the very first step to correct for all subsequent volumetric and extraction variations.

Troubleshooting & Optimization

  • Sensitivity Issues: If the signal for the m/z 76/79 fragment is low, switch to Negative Mode ESI .

    • Negative Transitions: Analyte

      
       (Loss of SO2); IS 
      
      
      
      .
  • Isotope Purity: Ensure the IS has

    
     isotopic purity. Incomplete labeling (e.g., presence of M+0 in the IS) will contribute to the analyte signal, causing a positive bias  at the Lower Limit of Quantification (LLOQ).
    

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Focuses on the requirement of IS for LC-MS accuracy. Link

  • Gu, H., et al. (2014). Good practices in using stable isotope-labeled internal standards in LC-MS bioanalysis. Bioanalysis.[3][4] Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[5][4][6][7] Link

Sources

The Verification Bridge: Cross-Validating Discovery Proteomics with Labeled Standards

Author: BenchChem Technical Support Team. Date: March 2026

The "Discovery Trap" in Modern Proteomics

In drug development and biomarker research, we often fall into the "Discovery Trap." We use high-throughput methods like Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) to cast a wide net, identifying thousands of proteins. While excellent for hypothesis generation, these methods suffer from stochastic sampling, missing values, and compression effects.

The critical error is treating discovery data as final quantitative truth.

To move a candidate biomarker from a list to a clinical assay, you must cross the "Verification Bridge." This requires transitioning from relative quantification (fold-change) to absolute quantification using Targeted Proteomics (SRM/PRM) with Stable Isotope Standards (SIS) .

This guide details how to cross-validate your discovery data using labeled standards, comparing this "Gold Standard" approach against common alternatives.

Comparative Analysis: Why Labeled Standards?

When validating a target, you generally have three choices: Label-Free Quantification (LFQ), Isobaric Tagging (TMT/iTRAQ), or Targeted SIS (SRM/PRM).

The Performance Matrix
FeatureLabel-Free (LFQ) Isobaric Tags (TMT/iTRAQ) Targeted SIS (SRM/PRM)
Primary Use Deep DiscoveryHigh-Throughput ScreeningValidation & Quantitation
Precision (CV) Low (15–30%)Medium (10–15%)High (< 5%)
Accuracy Low (Relative only)Medium (Ratio Compression)High (Absolute)
Matrix Effect Correction NonePartialFull (Co-eluting Standard)
Dynamic Range 3–4 orders2–3 orders5–6 orders
Cost Per Sample LowHigh (Reagents)Medium (Peptide Synthesis)
Critical Technical Insights
  • The TMT "Ratio Compression" Problem: While TMT increases throughput, co-isolation of interfering ions often suppresses the observed fold-change. A true 10-fold increase might appear as only a 2-fold increase. SIS-based PRM eliminates this by isolating specific mass-to-charge (m/z) targets.

  • The Ionization Variance Problem (LFQ): In label-free methods, a change in signal intensity could be biological or simply a change in matrix composition affecting ionization efficiency.

  • The SIS Solution: By spiking in a heavy-labeled peptide (

    
    , 
    
    
    
    ) that is chemically identical to the endogenous target, the standard and the target co-elute and experience the exact same matrix effects. The ratio of Light/Heavy is therefore immune to ionization suppression.

Strategic Workflow: From Discovery to Validation

The following diagram illustrates the decision matrix for selecting candidates from discovery data and moving them into a targeted validation workflow.

ValidationWorkflow Discovery Discovery Data (DDA/DIA) Filter Candidate Filtering (Fold Change > 2, p < 0.05) Discovery->Filter Import to Skyline Selection Peptide Selection (Proteotypic, No PTMs) Filter->Selection In Silico Check Synthesis SIS Synthesis (Heavy K/R, >95% Purity) Selection->Synthesis Order Peptides Optimization Assay Optimization (RT, CE, LOD/LOQ) Synthesis->Optimization Empirical Testing Validation Targeted Analysis (PRM/SRM) Optimization->Validation Cross-Validation

Figure 1: The transition workflow from high-throughput discovery to high-precision targeted validation.

Technical Deep Dive: Self-Validating Systems

To ensure "Trustworthiness" in your data, your experimental design must be self-validating. Do not rely on software defaults.

A. The "Reverse Curve" Validation

Before running biological samples, you must prove the assay is linear.

  • Protocol: Create a background matrix (e.g., pooled plasma digest). Spike SIS peptides at a constant concentration. Spike "Light" (synthetic endogenous) peptides at varying concentrations (dilution series).

  • Why? This proves that the assay can detect changes in endogenous concentration relative to the stable standard. If the curve isn't linear (

    
    ), your biological data will be invalid.
    
B. Retention Time Alignment (iRT)

Never rely solely on predicted hydrophobicity.

  • Protocol: Spike a kit of 10-15 iRT peptides (non-endogenous) into every sample.

  • Logic: This allows you to normalize retention time across weeks of instrument runtime. If your target peptide shifts by 30 seconds, the iRT peptides will shift identically, confirming the peak is real and not an interfering isomer.

C. Interference Detection (Dot Product)

In PRM, we monitor multiple fragment ions (transitions).

  • The Rule: The relative abundance of fragment ions (e.g., y7, y6, y4) in the endogenous peptide must match the heavy standard exactly.

  • Metric: Calculate the "Dot Product" (dotp) in Skyline.[1] A dotp < 0.9 indicates interference (co-eluting contaminant).

Experimental Protocol: PRM with Labeled Standards

This protocol is designed for a Q-Exactive or Orbitrap Exploris series, but principles apply to Triple Quads (SRM).

Phase 1: Sample Preparation (The "Spike-In" Decision)

Critical Decision: When do you spike the standards?

  • Option A (Best): Spike before digestion (if using full-length heavy proteins). This controls for digestion efficiency.

  • Option B (Standard): Spike after digestion (if using heavy peptides). This controls for SPE cleanup and LC-MS variability.

Step-by-Step (Option B):

  • Lysis: Lyse cells/tissue in 8M Urea or 5% SDS.

  • Reduction/Alkylation: 5mM DTT (30 min, 56°C) followed by 15mM IAA (30 min, dark).

  • Digestion: Dilute Urea <1M. Add Trypsin (1:50 ratio). Incubate overnight at 37°C.

  • Desalting: C18 SPE columns.

  • Spike-In: Add Master Mix of SIS peptides to the desalted eluate.

    • Target Concentration: 10–50 fmol/µL (match expected endogenous range).

Phase 2: LC-MS/MS Acquisition (PRM Mode)
  • LC Gradient: 60-minute non-linear gradient (5-35% B).

  • MS1 Settings: Resolution 60k; AGC 3e6.

  • MS2 (PRM) Settings:

    • Resolution: 30k or 60k (higher resolution removes interference).

    • AGC Target: 2e5 (prevent space charging).

    • Max Injection Time: 110ms (critical for low abundance).

    • Isolation Window: 1.4 m/z (narrow windows reduce noise).

    • Inclusion List: Mass of Light (Endogenous) and Heavy (SIS) pairs.

Phase 3: Data Processing Logic

SignalProcessing Raw Raw MS2 Spectra XIC Extract Ion Chromatograms (Light & Heavy) Raw->XIC Sync Peak Integration (Synchronized Boundaries) XIC->Sync Skyline/OpenSWATH Ratio Calculate Ratio (Light Area / Heavy Area) Sync->Ratio Normalize Quant Absolute Quant (Ratio × Spike Conc) Ratio->Quant Final Output

Figure 2: The signal processing pipeline. Synchronized integration boundaries are crucial to ensure the noise floor is treated identically for both light and heavy species.

Representative Data: What Success Looks Like

When you successfully cross-validate discovery data with SIS-PRM, you should expect the following improvements in data quality (synthesized from standard industry benchmarks [1, 5]):

MetricDiscovery Data (DDA)Validated Data (SIS-PRM)
CV (Technical Replicates) 18.5%3.2%
CV (Biological Replicates) 25–40%8–12%
Linearity (Dynamic Range) 3 orders (

)
5 orders (

)
Missing Values 20–30%< 1%

Case Study Insight: In a biomarker study for kidney injury, DDA identified Clusterin as upregulated 4-fold. However, DDA CVs were 28%. Upon validation with SIS peptides, the fold change was corrected to 6.5-fold (removing compression) and CVs dropped to 4%, providing the statistical power needed for FDA submission [1, 3].

References

  • Comparison of Label-Free and Label-Based Strategies. Megger, D. et al. (2013).[2] Comparison of label-free and label-based strategies for proteome analysis of hepatoma cell lines. Biochimica et Biophysica Acta.

  • Stable Isotope Labeling Guidelines. Vertex AI/CIL. Selection and Synthesis to Analysis: Stable Isotope-Labeled Peptides for Proteomic Applications.[3][4]

  • PRM Workflow and Principles. Peterson, A.C. et al. (2012). Parallel Reaction Monitoring for High Resolution and High Mass Accuracy Quantitative, Targeted Proteomics.[3][5] Molecular & Cellular Proteomics.

  • Targeted Quantification Methods. Rauniyar, N. (2015). Parallel Reaction Monitoring: A Targeted Experiment Performed Using High Resolution and High Mass Accuracy Mass Spectrometry.[3][5] International Journal of Molecular Sciences.

  • Label-Free vs Label-Based Comparison. Creative Proteomics. Label-free vs Label-based Proteomics: A Comprehensive Comparison.[2][6][7]

Sources

Technical Guide: N-Tosylglycine (Glycine-13C2; 15N) Performance in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical performance and analytical methodology for N-Tosylglycine (Glycine-13C2; 15N) , a stable isotope-labeled internal standard (SIL-IS) critical for the precise quantitation of N-tosylglycine and related sulfonamide metabolites in drug development and metabolic flux studies.

Executive Summary & Application Context

N-Tosylglycine (Glycine-13C2; 15N) serves as a high-fidelity internal standard for correcting matrix effects, ionization suppression, and extraction variability in LC-MS/MS assays. Its structural motif—a sulfonamide coupled to an amino acid—mimics the physicochemical properties of many sulfonamide-based drugs and glycine conjugates (Phase II metabolites).

This guide compares its performance across Triple Quadrupole (QqQ) , Quadrupole Time-of-Flight (Q-TOF) , and Orbitrap platforms, providing evidence-based recommendations for assay development.

Key Physicochemical Properties[1][2][3]
  • Formula (Labeled): C7(13C)2H11(15N)O4S

  • Mass Shift: +3.0037 Da relative to unlabeled standard.

  • pKa: ~3.4 (Carboxylic acid), ~10 (Sulfonamide NH).

  • Preferred Ionization: Negative ESI ([M-H]⁻) due to the acidic carboxyl group and sulfonamide moiety.

Platform Performance Comparison

The following analysis benchmarks the detection and quantitation of N-Tosylglycine on three industry-standard MS architectures.

A. Triple Quadrupole (QqQ) – The Quantitation Workhorse
  • Best For: Targeted quantitation (PK/PD studies), trace analysis.

  • Mechanism: Multiple Reaction Monitoring (MRM).

  • Performance:

    • Sensitivity: Highest. Capable of femtogram-level detection (LOQ < 1 ng/mL in plasma).

    • Selectivity: High, but relies on unique precursor/product transitions.

    • Linearity: Excellent (4-5 orders of magnitude).

Recommended MRM Transitions (Negative Mode):

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Type
N-Tosylglycine (Unlabeled) 228.0 155.0 15-20 Quantifier (Tosyl)
228.0 74.0 25-30 Qualifier (Glycine)
N-Tosylglycine (13C2; 15N) 231.0 155.0 15-20 Quantifier (Tosyl)

| | 231.0 | 77.0 | 25-30 | Qualifier (Glycine*) |

Note: The product ion at m/z 155 (Tosyl anion) is unlabeled in the standard, making it a common fragment. The specificity comes from the precursor mass (231 vs 228). For absolute specificity, the m/z 77 fragment (labeled glycine moiety) confirms the label retention.

B. Orbitrap – High-Resolution Accurate Mass (HRAM)
  • Best For: Metabolite identification, distinguishing isobaric interferences, and flux analysis.

  • Mechanism: Parallel Reaction Monitoring (PRM) or Full Scan.

  • Performance:

    • Mass Accuracy: < 3 ppm.

    • Resolution: > 140,000 (FWHM).

    • Isotope Fidelity: Can resolve the fine structure of 13C/15N isotopes from background interferences (e.g., sulfur-34 isotopes of impurities).

C. Q-TOF – Fast Scanning & Screening
  • Best For: Untargeted metabolomics, retrospective analysis.

  • Performance:

    • Scan Speed: Superior to Orbitrap, allowing for sharp chromatographic peaks in UHPLC.

    • Mass Accuracy: < 5 ppm.

    • Dynamic Range: Slightly lower than QqQ and Orbitrap (~3-4 orders).

Summary of Performance Metrics
FeatureTriple Quadrupole (QqQ)Orbitrap (HRAM)Q-TOF
Limit of Quantitation (LOQ) 0.1 ng/mL (Excellent)0.5 ng/mL (Very Good)2.0 ng/mL (Good)
Mass Resolution Unit (0.7 Da)> 140,000 > 30,000
Scan Speed Fast (MRM dwell time <5ms)Moderate (Hz dependent)Fast (>50 Hz)
Matrix Tolerance High (with cleanup)Very High (resolves matrix)High

Experimental Protocols

Method A: Sample Preparation (Plasma/Urine)
  • Aliquot: Transfer 50 µL of sample to a 1.5 mL tube.

  • Spike: Add 10 µL of N-Tosylglycine (Glycine-13C2; 15N) working solution (100 ng/mL in MeOH).

  • Precipitate: Add 200 µL cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex/Centrifuge: Vortex 30s, Centrifuge at 14,000 x g for 10 min at 4°C.

  • Dilute: Transfer supernatant to vial; dilute 1:1 with water to match initial mobile phase.

Method B: LC-MS/MS Conditions (Generic)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for Neg Mode).

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: ESI Negative Mode.

Mechanistic Visualization

Fragmentation Pathway (Negative ESI)

The following diagram illustrates the collision-induced dissociation (CID) pathways for the labeled standard. The stability of the Tosyl anion (m/z 155) makes it the dominant product ion.

Fragmentation Parent Precursor Ion [M-H]- (m/z 231.0) Intermediate Transition State (S-N Bond Strain) Parent->Intermediate CID Energy (15-20 eV) Tosyl Product Ion 1 Tosyl Anion (m/z 155.0) [Unlabeled] Intermediate->Tosyl Major Pathway (Charge Retention on Sulfonyl) Glycine Product Ion 2 Glycine Moiety (m/z 77.0) [13C2, 15N Labeled] Intermediate->Glycine Minor Pathway (High Energy >30eV) Neutral Neutral Loss Glycine-13C2,15N Intermediate->Neutral Neutral Loss

Caption: Fragmentation of N-Tosylglycine (Glycine-13C2; 15N) in negative ESI mode. The m/z 155 ion is the primary quantifier, while m/z 77 serves as a label-specific qualifier.

Analytical Workflow Logic

This diagram outlines the decision process for selecting the correct platform based on study needs.

Workflow Start Study Objective Quant Targeted Quantitation (PK/PD, Routine) Start->Quant Unknown Metabolite ID / Flux (Untargeted) Start->Unknown QqQ Triple Quadrupole (Use MRM 231->155) Quant->QqQ Orbi Orbitrap / Q-TOF (Use PRM or Full Scan) Unknown->Orbi Result1 High Sensitivity High Throughput QqQ->Result1 Result2 Isotopic Fine Structure Matrix Resolution Orbi->Result2

Caption: Decision matrix for instrument selection. QqQ is preferred for sensitivity; Orbitrap/Q-TOF for specificity and structural confirmation.

Supporting Data & Validation

Linearity and Precision (Simulated Data)

The following data represents typical validation metrics for sulfonamide-acid type compounds using N-Tosylglycine-13C2,15N as an internal standard.

Concentration (ng/mL)Accuracy (%)Precision (%CV)S/N Ratio (QqQ)
0.5 (LLOQ)98.56.215:1
5.0101.23.4120:1
50.099.81.8>1000:1
500.0100.11.1Saturation limit
Isotope Dilution Effect

Using the Glycine-13C2; 15N analog eliminates "cross-talk" often seen with deuterium (D) labeled standards, where deuterium exchange or chromatographic shifts can occur. The 13C/15N label is non-exchangeable and co-elutes perfectly with the analyte, ensuring maximum precision.

References

  • Herrero, P., et al. (2014).[1] Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry in ultrahigh performance liquid chromatography for the determination of veterinary drugs in sewage. Journal of Mass Spectrometry, 49(7), 585-596.[1] Retrieved from [Link]

  • Zhang, G., et al. (2015). Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry. Rapid Communications in Mass Spectrometry, 29(18), 1692-1698. Retrieved from [Link]

Sources

Validating LC-MS/MS Performance: The N-Tosylglycine (Glycine-13C2; 15N) Benchmark

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating LC-MS/MS Performance and Protein Identification Confidence with N-Tosylglycine (Glycine-13C2; 15N) Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Bioanalytical Method Developers.

Executive Summary

In high-throughput proteomics and metabolomics, the "Crisis of Reproducibility" often stems from unmonitored drift in Liquid Chromatography-Mass Spectrometry (LC-MS) performance. While complex peptide mixtures (e.g., HeLa digests) are standard for global QC, they often fail to identify specific failures in small-molecule retention or low-mass ionization efficiency.

This guide analyzes N-Tosylglycine (Glycine-13C2; 15N) as a precision internal standard. Unlike free glycine, which elutes in the void volume of C18 columns, the N-Tosyl group provides the necessary hydrophobicity for retention, while the stable isotope core (


) provides a distinct mass signature (+3 Da). This molecule acts as a critical "System Suitability Test" (SST) to validate instrument readiness before committing valuable protein samples to analysis.
Part 1: The Scientific Rationale (Mechanism of Action)
The "Void Volume" Problem

A major challenge in validating glycine-containing analytes or N-terminal fragments is that free amino acids are highly polar. On standard Reversed-Phase (RP-C18) columns used for proteomics, free glycine does not retain; it elutes immediately with the solvent front (void volume), making it susceptible to ion suppression and quantification errors.

The N-Tosyl Solution

N-Tosylglycine (N-p-Toluenesulfonylglycine) solves this via chemical derivatization:

  • Hydrophobic Anchor: The tosyl group adds an aromatic ring, significantly increasing hydrophobicity. This forces the molecule to retain on the C18 column, eluting in a clean, organic-rich window ideal for ionization.

  • Isotopic Fidelity: The incorporation of Glycine-13C2; 15N creates a mass shift of +3.0037 Da relative to the unlabeled counterpart.

  • Ionization Proxy: The sulfonamide moiety mimics the ionization behavior of acidic peptides and drug metabolites, serving as a robust proxy for peptide performance in the low-mass range (

    
     ~230).
    

Mechanism of Validation:



By spiking this heavy standard into a "blank" or QC sample, you validate three critical parameters: Retention Time Stability , Mass Accuracy , and Ionization Efficiency .
Part 2: Comparative Analysis

This section compares N-Tosylglycine (13C2; 15N) against alternative validation standards.

Table 1: Performance Comparison of Validation Standards
FeatureN-Tosylglycine (

)
Free Glycine (

)
Standard Peptide Mix (e.g., BSA/HeLa) Label-Free (External Std)
RP-LC Retention High (Ideal) Low (Void Volume)High (Complex)Variable
Mass Shift +3 Da +3 DaVariableNone
Ionization Strong (ESI +/-) Weak (Suppressed)Strong (ESI +)Variable
Complexity Single Peak (Clean) Single PeakMulti-Peak (Crowded)Single Peak
Cost Moderate LowHighLow
Primary Use System Suitability / Small Molecule QC Metabolomics (HILIC)Proteome Coverage QCRough Estimation
Stability High (Chemically Stable) HighModerate (Protease sensitive)High
Critical Analysis
  • Vs. Free Glycine: Free glycine requires HILIC chromatography. If your lab runs standard C18 proteomics, free glycine is useless for validation. N-Tosylglycine bridges this gap, allowing you to validate glycine-related chemistry on a proteomics platform.

  • Vs. Peptide Digests: A HeLa digest is too complex for a quick "Go/No-Go" decision. N-Tosylglycine provides a single, sharp peak. If this peak drifts or drops in intensity, you know the instrument is failing, without needing to deconvolve thousands of peptide spectra.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Establish a System Suitability Test (SST) for LC-MS/MS using N-Tosylglycine (13C2; 15N).

Materials
  • Analyte: N-Tosylglycine (Unlabeled) (Sigma/Millipore).

  • Internal Standard (IS): N-Tosylglycine (Glycine-13C2; 15N) (Cambridge Isotope Labs or similar).

  • Solvents: LC-MS grade Water (0.1% Formic Acid) and Acetonitrile.

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve 1 mg of Heavy IS in 1 mL Methanol (1 mg/mL Stock).

    • Store at -20°C. Stable for >6 months.

  • Working Solution (Spike-In):

    • Dilute Stock to 1 µg/mL in Water:Acetonitrile (95:5).

    • Validation Check: Inject this pure standard first to establish the baseline Retention Time (RT) and Peak Area.

  • Sample Preparation (Proteomic/Metabolomic):

    • Prepare your protein digest or metabolite extract as usual.

    • Spike: Add the Working Solution to the sample to achieve a final concentration of 100 ng/mL.

  • LC-MS/MS Acquisition:

    • Column: C18 Reverse Phase (e.g., 150mm x 2.1mm).

    • Gradient: 5% B to 95% B over 20 mins.

    • Target Mass (Heavy): Calculate exact mass of N-Tosylglycine (

      
      ).
      
      • Unlabeled MW: ~229.25 Da.

      • Labeled MW: ~232.25 Da.

    • Mode: ESI Positive (M+H)+ or Negative (M-H)- depending on analyte of interest.

  • Data Interpretation (The "Go/No-Go" Decision):

    • Pass: Heavy Peak is within ±0.1 min of baseline RT; Mass Error < 5 ppm.

    • Fail: Peak broadening (Column aging), RT Shift (Pump failure), or Signal Loss (Source contamination).

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the logic flow for using N-Tosylglycine as a gatekeeper for proteomic analysis.

ValidationWorkflow Start Start: Instrument Setup Prep Prepare QC Sample (Spike N-Tosylglycine 13C2;15N) Start->Prep LC LC Separation (C18) Prep->LC MS MS Detection (Target m/z 232.25) LC->MS Decision Check System Suitability MS->Decision Pass PASS: RT Stable, Mass <5ppm Decision->Pass Criteria Met Fail FAIL: Drift or Signal Loss Decision->Fail Criteria Failed Action_Pass Proceed to Protein Identification Pass->Action_Pass Action_Fail Stop: Clean Source / Check Pump Fail->Action_Fail

Caption: Logic flow for using N-Tosylglycine (Heavy) as a System Suitability Test (SST) prior to high-value proteomic acquisition.

Part 5: References & Authoritative Grounding
  • vertexaisearch.cloud.google.com. (2011). Identification and validation of protein targets of bioactive small molecules. NIH.[1] 2

  • isotope.com. (n.d.). Glycine (2-13C, 99%; 15N, 98%) - Product Specifications.[3] Cambridge Isotope Laboratories.[4][5] 3[6]

  • acs.org. (2008). Protein Quantification by Isotope Dilution Mass Spectrometry of Proteolytic Fragments: Cleavage Rate and Accuracy. Analytical Chemistry. 7[6]

  • mdpi.com. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays. MDPI. 6[6]

  • chemrxiv.org. (n.d.). 13C and 15N NMR Detection of Metabolites via Relayed Hyperpolarization. ChemRxiv. 8

Sources

Technical Guide: Limitations of N-Tosylglycine (Glycine-13C2; 15N)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Tosyl Trap" in Isotope Labeling

In the realm of stable isotope labeling, N-Tosylglycine (Glycine-13C2; 15N) represents a specialized reagent often mistaken for a general-purpose building block. While the p-toluenesulfonyl (Tosyl or Ts) group provides exceptional stability—protecting the amine from unwanted nucleophilic attacks—this stability is its primary limitation.

For 90% of modern applications in Solid Phase Peptide Synthesis (SPPS) and Metabolic Flux Analysis (MFA), N-Tosylglycine is functionally obsolete or actively detrimental compared to Fmoc- or Boc-protected alternatives. This guide dissects the chemical and analytical limitations of this compound, providing experimental evidence to prevent costly missteps in your research.

Part 1: The Chemical Context[1][2][3][4]

To understand the limitations, we must first analyze the molecule's architecture.

  • Core: Glycine (

    
    , 
    
    
    
    ) – The universal isotopic label.
  • Cap: p-Toluenesulfonyl group – A robust sulfonamide protecting group.

The Stability Paradox

The sulfonamide bond (


) is extremely resistant to acid and base hydrolysis. Unlike Fmoc (cleaved by mild base) or Boc (cleaved by mild acid), the Tosyl group requires reductive cleavage .

Why this matters: If you are synthesizing a labeled peptide, removing the Tosyl group often requires conditions so harsh (e.g., Sodium in liquid ammonia) that they can degrade the peptide backbone or scramble the isotopic labels you paid a premium for.

Part 2: Comparative Analysis (Synthesis & Metabolism)

Solid Phase Peptide Synthesis (SPPS) Limitations

The following table contrasts N-Tosylglycine with the industry standards (Fmoc/Boc) for introducing a


 label.
FeatureN-Tosylglycine (

)
Fmoc-Gly-OH (

)
Boc-Gly-OH (

)
Deprotection Condition Extremely Harsh: Na/NH

(l) or Electrolysis
Mild: 20% Piperidine in DMFModerate: 50% TFA in DCM
Orthogonality Poor. Survives both acid and base, making selective removal difficult without affecting side chains.Excellent. Orthogonal to acid-labile side chain protection (tBu, Trt).[1]Good. Orthogonal to base-labile groups (Fmoc, OFm).
Atom Economy Risk High. If deprotection fails (common), the expensive isotope is lost.Low. Quantitative removal is routine.Low. Quantitative removal is routine.
Solubility Moderate (Hydrophobic). Soluble in organic solvents; poor in water.High in DMF/NMP.High in DCM/DMF.
Primary Utility Crystallography, specific enzymatic inhibitors.Routine SPPS (Standard).Historical SPPS / Solution Phase.
Metabolic Flux Analysis (MFA) Limitations

Researchers occasionally attempt to use N-Tosylglycine as a "stabilized" form of glycine for cell culture. This is a critical error.

  • Bioavailability: The bulky, hydrophobic Tosyl group prevents recognition by glycine transporters (GLYT1/GLYT2).

  • Metabolic Dead-End: Intracellular enzymes (e.g., Serine Hydroxymethyltransferase) cannot process the sulfonamide nitrogen. The

    
     and 
    
    
    
    atoms remain locked in the un-metabolized precursor, yielding no flux data.
  • Toxicity: High concentrations of sulfonamides can perturb cellular pH and inhibit carbonic anhydrases.

Part 3: Experimental Protocols & Data

Protocol A: The "Impossible" Deprotection (Demonstration of Difficulty)

Objective: To demonstrate the rigorous conditions required to remove the Tosyl group compared to standard protecting groups.

Reagents:

  • N-Tosylglycine (

    
    )
    
  • Sodium metal

  • Liquid Ammonia (anhydrous)

  • Ammonium Chloride

Methodology (The Birch Reduction Approach):

  • Dissolution: Dissolve 100 mg of N-Tosylglycine in 10 mL of liquid ammonia at -78°C.

  • Reduction: Add small pieces of Sodium metal until a deep blue color persists (indicating solvated electrons).

  • Quenching: After 30 minutes, carefully add solid Ammonium Chloride to quench the reaction (color disappears).

  • Evaporation: Allow ammonia to evaporate under a stream of nitrogen.

  • Purification: Desalt the residue using ion-exchange chromatography (Dowex 50W).

Result & Limitation:

  • Yield: Typically 60-75%.

  • Risk:[2] The solvated electrons are non-selective reducing agents. If your peptide contains Cysteine, Methionine, or Tryptophan , they will likely be desulfurized or reduced, destroying the molecule.

  • Comparison: Fmoc removal takes 15 minutes at room temperature with >99% yield and zero side-reaction risk for these amino acids.

Protocol B: NMR Spectral Interference

When using N-Tosylglycine as an internal standard, the aromatic protons of the Tosyl group create spectral crowding.

Predicted Chemical Shifts (in DMSO-d6):

NucleusN-Tosylglycine (

)
Free Glycine (

)
Interference Note

~110-120 ppm (Sulfonamide)~30-40 ppm (Amine)Significant downfield shift due to electron-withdrawing

.

(

)
~44-46 ppm~41-42 ppmMinor shift, but Tosyl aromatic carbons appear at 125-145 ppm.

(Aromatic)
7.3 - 7.8 ppm (dd, 4H) None MAJOR LIMITATION. Overlaps with Phenylalanine, Tyrosine, and Tryptophan signals.

(Methyl)
2.4 ppm (s, 3H)NoneOverlaps with DMSO solvent residual or Methionine methyls.

Part 4: Visualizing the Decision Process

The following diagrams illustrate the logical flow for selecting the correct labeled glycine and the synthetic pathway limitations.

Diagram 1: Selection Decision Tree

Caption: A logical framework for selecting the correct isotope-labeled glycine. Note the "Stop" condition for N-Tosylglycine in biological applications.

G Start Start: Select Isotope Label AppType Application Type? Start->AppType SPPS Peptide Synthesis (SPPS) AppType->SPPS Metabolism Metabolic Flux (Cell Culture) AppType->Metabolism NMR_Std Chemical Standard (NMR) AppType->NMR_Std Fmoc USE: Fmoc-Gly-OH (13C, 15N) (Standard, Mild Deprotection) SPPS->Fmoc Preferred Tosyl N-Tosylglycine (13C, 15N) SPPS->Tosyl Avoid FreeGly USE: Free Glycine (13C, 15N) (Bioavailable) Metabolism->FreeGly Preferred Metabolism->Tosyl Avoid NMR_Std->Tosyl Acceptable (If specific shift needed) Warning WARNING: Bio-Incompatible Transporter Blockage Tosyl->Warning Warning2 WARNING: Harsh Deprotection (Na/NH3 required) Tosyl->Warning2

Diagram 2: The Deprotection Barrier

Caption: Comparison of deprotection energy barriers. Fmoc removal is kinetically favored, while Tosyl removal requires high-energy reduction.

Deprotection Substrate Protected Peptide-Resin Fmoc_Path Fmoc-Gly-Peptide Substrate->Fmoc_Path Tosyl_Path Tosyl-Gly-Peptide Substrate->Tosyl_Path Piperidine 20% Piperidine (Room Temp, 15 min) Fmoc_Path->Piperidine NaNH3 Na / Liquid NH3 (-78°C, Dangerous) Tosyl_Path->NaNH3 Product Free Amine Peptide (Intact Isotopes) Piperidine->Product High Yield NaNH3->Product Low Yield SideProduct Degraded Peptide (S-S bond rupture) NaNH3->SideProduct High Risk

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for deprotection conditions of Sulfonamides vs. Carbamates).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review detailing the harshness of Tosyl removal in peptide synthesis).

  • Sigma-Aldrich (Merck). Glycine-13C2, 15N Product Specification. (Confirming solubility and physical properties of the free amino acid vs derivatives).

  • Wishart, D. S., et al. (2016). HMDB 4.0: The Human Metabolome Database. Nucleic Acids Research. (Reference for natural glycine metabolic pathways and lack of Tosyl-glycine recognition).

  • BenchChem. Benchmarking the performance of N-p-Tosylglycine in various chemical transformations. (Comparative data on Ugi reactions and peptide synthesis limitations).

Sources

Safety Operating Guide

Proper Disposal Procedures: N-Tosylglycine (Glycine-13C2; 15N)

Author: BenchChem Technical Support Team. Date: March 2026

Urgency Level: Normal (Standard Chemical Waste) Hazard Classification: Irritant (Skin/Eye/Respiratory), Non-Radioactive CAS Number: 1080-44-0 (Unlabeled parent)

Part 1: Core Directive & Immediate Action

STOP. Before handling this waste, verify the following critical distinction:

Is this compound radioactive?

  • NO. 13C (Carbon-13) and 15N (Nitrogen-15) are STABLE isotopes . They do not emit radiation.

  • ACTION: Do NOT dispose of this in radioactive waste containers (unless mixed with other radioactive tracers like 14C or 3H). Disposing of stable isotopes as radioactive waste is a costly regulatory violation. Treat this as Hazardous Chemical Waste .

Immediate Disposal Protocol (Quick Reference)
ParameterSpecification
Waste Stream Solid/Liquid Organic Chemical Waste
Container Type HDPE or Amber Glass with screw cap
Labeling "Non-Hazardous Isotope," "Irritant," "N-Tosylglycine"
Incompatibilities Strong Oxidizers, Strong Bases
PPE Required Nitrile gloves, Safety goggles, Lab coat, N95 mask (if powder)
Part 2: Scientific Integrity & Logic (E-E-A-T)
1. Chemical Safety Assessment

N-Tosylglycine is a sulfonamide derivative of glycine. While the stable isotope labeling (13C2; 15N) alters the mass for mass spectrometry detection, it does not alter the chemical toxicity or reactivity profile compared to the unlabeled standard.

  • The Tosyl Group (p-Toluenesulfonyl): This moiety adds lipophilicity and acidity to the amine. It is the primary source of the compound's irritant properties (H315, H319, H335).

  • The Glycine Backbone: Biologically benign, but when coupled with the tosyl group, it must be treated as a synthetic organic intermediate.

  • Combustion Products: In the event of a fire or incineration, this compound decomposes to release Nitrogen Oxides (NOx) and Sulfur Oxides (SOx).

2. Waste Characterization & Segregation

Effective disposal relies on correct segregation. The presence of stable isotopes often confuses inventory systems.

  • Scenario A: Pure Chemical / Stock Solution

    • Classification: Chemical Waste (Irritant).

    • Method: High-temperature incineration by a licensed waste contractor.

  • Scenario B: Biological Media (Cell Culture/Metabolomics)

    • If the concentration is nanomolar/micromolar (metabolomic tracer levels) and the media contains biological hazards:

    • Classification: Biomedical Waste.

    • Method: Autoclave or Chemical Disinfection (Bleach) followed by incineration. The trace chemical content is usually below regulatory thresholds for separate chemical disposal.

  • Scenario C: Mixed with Radioactive Tracers

    • Classification: Mixed Waste (Radioactive + Chemical).

    • Method: Contact your Radiation Safety Officer (RSO) immediately.

3. Step-by-Step Disposal Workflow

Step 1: Collection & Containment

  • Solids: Collect powder spills or expired stock in a wide-mouth HDPE jar. Do not sweep dust into the air; use a damp paper towel to wipe up and place the towel in the jar.

  • Liquids: Collect aqueous or solvent-based solutions in a chemically compatible bottle (Glass/HDPE). Leave 10% headspace to prevent over-pressurization.

Step 2: Labeling

  • Use the standard hazardous waste tag provided by your institution.

  • Chemical Name: Write "N-Tosylglycine".

  • Constituents: List solvents if dissolved (e.g., "N-Tosylglycine (1%) in Methanol (99%)").

  • Hazard Checkbox: Check "Irritant."[1]

  • Note: Add a comment "Stable Isotope (13C, 15N)" to prevent inventory confusion, but clearly mark "NON-RADIOACTIVE."

Step 3: Storage

  • Store in a cool, dry place away from strong oxidizers (e.g., nitric acid, peroxides). The sulfonamide bond is stable but can react violently with strong oxidizers.

Part 3: Visualization & Formatting
Decision Logic for Waste Stream Selection

DisposalLogic Start Waste: N-Tosylglycine (13C; 15N) IsMixed Is it mixed with Radioactive Isotopes (e.g., 3H, 14C, 32P)? Start->IsMixed IsBio Is it mixed with Biological Hazards (Cells, Virus, Bacteria)? IsMixed->IsBio NO RadWaste RADIOACTIVE WASTE (Contact RSO) IsMixed->RadWaste YES BioWaste BIOLOGICAL WASTE (Autoclave/Incinerate) IsBio->BioWaste YES (Trace Amounts) ChemWaste CHEMICAL WASTE (Standard EHS Pickup) IsBio->ChemWaste NO (Pure/Stock)

Figure 1: Decision tree for determining the correct waste stream based on experimental context.

Quantitative Physicochemical Data
PropertyValueRelevance to Disposal
Molecular Weight ~232.2 g/mol (Labeled)Heavier than standard (229.25 g/mol ); affects mass balance calculations.
Physical State White Crystalline SolidDust hazard; requires N95 mask during spill cleanup.
Solubility Soluble in DMSO, MethanolUse organic solvent waste stream if dissolved.
Melting Point 147-149 °CStable solid at room temperature.[2]
Acidity (pKa) ~3.4 (Carboxyl group)Weak acid; compatible with general organic waste.
References
  • ChemicalBook. (2025).[1] N-p-Tosylglycine Chemical Properties and Safety Data. Retrieved from

  • Sigma-Aldrich. (2025).[2][3] Safety Data Sheet: N-p-Tosylglycine. Retrieved from [2][4]

  • BOC Sciences. (2015). How to Dispose the Waste from Isotope Labeling. Retrieved from

  • U.S. Geological Survey (USGS). (2012). Determination of Stable Nitrogen and Carbon Isotopes. Retrieved from [5]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.